molecular formula C24H19ClFNO4 B8148125 Fmoc-(2-F,3-Cl)-L-Phe

Fmoc-(2-F,3-Cl)-L-Phe

Cat. No.: B8148125
M. Wt: 439.9 g/mol
InChI Key: LVFTVHNOGLZMGL-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(2-F,3-Cl)-L-Phe is a useful research compound. Its molecular formula is C24H19ClFNO4 and its molecular weight is 439.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-(2-F,3-Cl)-L-Phe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(2-F,3-Cl)-L-Phe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFTVHNOGLZMGL-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-(2-F,3-Cl)-L-Phe chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Fmoc-(2-F,3-Cl)-L-Phe in Advanced Peptide Therapeutics

Fmoc-(2-F,3-Cl)-L-Phe (Fluorenylmethyloxycarbonyl-2-fluoro-3-chloro-L-phenylalanine) is a specialized non-canonical amino acid (NCAA) designed for high-precision medicinal chemistry. Unlike standard phenylalanine, this disubstituted analog leverages the unique properties of fluorine and chlorine to modulate peptide conformation, metabolic stability, and receptor binding affinity.

Its primary utility lies in Multiparameter Optimization (MPO) :

  • Metabolic Blockade: The 2-fluoro and 3-chloro substituents effectively block common sites of oxidative metabolism (P450-mediated hydroxylation).

  • Electronic Tuning: The electron-withdrawing nature of the halogens deactivates the aromatic ring, altering

    
    -
    
    
    
    stacking interactions.
  • Conformational Locking: The ortho-fluorine atom introduces electrostatic repulsion with the backbone carbonyl, restricting bond rotation and favoring specific bioactive conformations.

Chemical Identity & Structural Analysis

PropertyData
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-2-fluoro-3-chloro-L-phenylalanine
CAS Number 2002450-83-9
Molecular Formula C

H

ClFNO

Molecular Weight 439.86 g/mol
Chiral Purity

99.5% (L-isomer)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Structural Implications

The 2-fluoro, 3-chloro substitution pattern is not arbitrary. It is often employed to fill specific hydrophobic pockets in targets like MDM2 (p53 interaction inhibitors).

  • 2-Fluoro (Ortho): Mimics the size of hydrogen (Van der Waals radius: F

    
     1.47 Å vs. H 
    
    
    
    1.20 Å) but with high electronegativity. It imposes a "conformation lock" without significant steric penalty.
  • 3-Chloro (Meta): Increases lipophilicity (

    
    ) significantly (
    
    
    
    ) compared to Hydrogen, enhancing hydrophobic burial in receptor pockets.

Synthesis & Production Logic

The synthesis of high-purity Fmoc-(2-F,3-Cl)-L-Phe typically follows a chemo-enzymatic route to ensure enantiomeric purity.

Synthesis Workflow (DOT Diagram)

SynthesisPath Aldehyde 2-Fluoro-3-chlorobenzaldehyde (CAS 85070-48-0) Azlactone Erlenmeyer Azlactone Formation Aldehyde->Azlactone Hippuric acid, Ac2O RacemicAA Racemic (2-F,3-Cl)-Phe Azlactone->RacemicAA Reductive Hydrolysis Resolution Enzymatic Resolution (Acylase I) RacemicAA->Resolution Acetylation -> Deacetylation L_Isomer L-(2-F,3-Cl)-Phe Resolution->L_Isomer Selective Hydrolysis Fmoc_Protection Fmoc-OSu / NaHCO3 Protection L_Isomer->Fmoc_Protection FinalProduct Fmoc-(2-F,3-Cl)-L-Phe (>99% ee) Fmoc_Protection->FinalProduct

Figure 1: Chemo-enzymatic synthesis pathway ensuring high optical purity.

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating electron-deficient aromatic amino acids requires modified protocols to prevent aggregation and ensure complete coupling.

A. Coupling Protocol (Recommended)

The electron-withdrawing groups (EWG) on the phenyl ring reduce the electron density of the aromatic system but do not significantly deactivate the


-amino group during the next cycle. However, the bulky hydrophobic side chain can induce aggregation on the resin.

Standard Protocol (0.1 mmol scale):

  • Resin Swelling: DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Use 0.1M HOBt in the deprotection cocktail if aspartimide formation is suspected in adjacent residues.

  • Coupling Cocktail:

    • Amino Acid: 4.0 eq (relative to resin loading).

    • Activator: HATU (3.9 eq) or Oxyma Pure/DIC (4.0 eq).

    • Base: DIEA (8.0 eq).

    • Solvent: DMF or NMP (NMP is preferred for hydrophobic sequences).

    • Time: Double coupling (2 x 45 min) is highly recommended to ensure >99% conversion.

B. Racemization Control

The 2-fluoro substituent is electron-withdrawing. While this generally suppresses oxazolone formation (a pathway to racemization), the activation of the carboxyl group must still be handled with care.

  • Avoid: Pre-activation for >5 minutes.

  • Preferred: In situ activation using Oxyma Pure/DIC , which shows lower racemization rates than HBTU/DIEA for sensitive residues.

C. Cleavage & Isolation
  • Cocktail: TFA/TIPS/H

    
    O (95:2.5:2.5).
    
  • Stability: The C-F and C-Cl bonds are stable under standard acidolysis conditions. No special scavengers are needed for the halogens themselves.

Pharmacological & Biophysical Applications

Case Study: MDM2/p53 Inhibition

The p53-MDM2 interaction relies on a deep hydrophobic cleft in MDM2 that accommodates the Phe19, Trp23, and Leu26 residues of p53.

  • Challenge: Native Phe19 is susceptible to metabolism and has suboptimal filling of the pocket.

  • Solution: Substitution with (2-F,3-Cl)-Phe.[1]

    • 3-Cl: Fills the sub-pocket more efficiently than Hydrogen (Volume expansion).

    • 2-F: Induces a specific rotameric state that pre-organizes the peptide for binding, reducing the entropic penalty upon binding.

Electronic Effects on -Interactions

The Hammett constants (


) for the substituents are:
  • 
     (complex due to steric/field effects, but strongly withdrawing).
    

Result: The phenyl ring is significantly electron-deficient (quadrupole moment reversal). This promotes stronger


-stacking interactions with electron-rich aromatic residues (e.g., Trp, Tyr) in the receptor binding site, a phenomenon known as Arene-Perfluoroarene interaction mimicry .

Quality Control & Handling

TestSpecificationMethod
Identity Matches Reference Std

H-NMR (DMSO-d

), MS (ESI)
Chiral Purity > 99.5% eeChiral HPLC (Crownpak or Chiralcel OD-H)
Chemical Purity > 98.0%HPLC (C18, Gradient ACN/H

O + 0.1% TFA)
Water Content < 1.0%Karl Fischer

Storage:

  • Store at +2°C to +8°C.

  • Keep desiccated.[2] Hydrophobic Fmoc-amino acids can absorb moisture, leading to hydrolysis of the Fmoc group over long periods if improperly stored.

References

  • Chemical Identity & CAS

    • Source: Enamine / ChemSpace Database. "N-Fmoc-2-fluoro-3-chloro-L-phenylalanine CAS 2002450-83-9".[1]

  • Precursor Synthesis (Aldehyde)

    • Source: Google Patents.[3] "Preparation method for 2-fluoro-3-chlorobenzaldehyde (CN104529729A)".

  • Halogenated Phenylalanines in Peptide Synthesis

    • Source: Journal of Organic Chemistry.
  • MDM2/p53 Inhibitor Design

    • Source: Springer / Ethernet.edu.
  • Halogen Bonding in Peptides

    • Source: Biochemistry (ACS).

Sources

CAS 2002450-83-9 SDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Fmoc-3-chloro-2-fluoro-L-phenylalanine: Safety, Handling, and Synthetic Application

Part 1: Executive Summary & Chemical Identity

CAS 2002450-83-9 corresponds to Fmoc-3-chloro-2-fluoro-L-phenylalanine , a specialized non-natural amino acid derivative used primarily in the synthesis of peptide therapeutics. It serves as a critical building block in Solid Phase Peptide Synthesis (SPPS), allowing researchers to introduce halogenated aromatic side chains into peptide backbones. These modifications are frequently employed to enhance metabolic stability, lipophilicity, and receptor-ligand binding affinity in drug candidates.

This guide synthesizes safety data, handling protocols, and experimental best practices. It is designed for researchers who require a higher degree of granularity than a standard Vendor SDS.

Chemical Characterization Table[1][2]
PropertySpecification
Chemical Name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chloro-2-fluorophenyl)propanoic acid
Common Name Fmoc-(2-F,3-Cl)-L-Phe
CAS Number 2002450-83-9
Molecular Formula C₂₄H₁₉ClFNO₄
Molecular Weight 439.86 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC)

98% (Standard Research Grade)
Chiral Purity

99% ee (L-isomer)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in water
Part 2: Hazard Identification & Safety Assessment (GHS)

Signal Word: WARNING

While specific toxicological data for this exact regioisomer is limited in public registries, it falls under the hazard profile of Fmoc-protected halogenated amino acids . The following classification is derived from Structure-Activity Relationship (SAR) analysis and standard industry safety protocols for analogous compounds.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Skin Corrosion/Irritation: Category 2 (H315)[3]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[3][5]

Precautionary Statements (Prevention & Response)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves (Nitrile) and eye protection (Safety Goggles).

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3] Continue rinsing.[3]

Part 3: Handling, Storage, and Stability[4]

Expert Insight: The integrity of Fmoc-amino acids is often compromised not by toxicity, but by spontaneous deprotection or hydrolysis if stored improperly. The Fmoc group is base-labile; exposure to amine vapors in the lab atmosphere can lead to premature cleavage.

Storage Protocol
  • Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is acceptable but requires equilibration to room temperature before opening to prevent condensation.

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible.

  • Container: Tightly sealed amber glass or opaque plastic to protect from light.

  • Desiccation: Essential. Moisture can hydrolyze the side-chain halogens or affect weighing accuracy.

Stability Logic
  • Base Sensitivity: Avoid contact with primary/secondary amines (e.g., Piperidine, Morpholine) unless intended for deprotection.

  • Light Sensitivity: Halogenated aromatics can be susceptible to photolytic degradation over extended periods; amber storage is mandatory.

Part 4: Emergency Control Measures
Firefighting Measures
  • Media: Water spray, Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.

  • Hazardous Combustion Products: Emits toxic fumes under fire conditions, specifically Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx). Note: The presence of Fluorine and Chlorine requires firefighters to wear full SCBA to prevent acid gas inhalation.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation.[3][4][6][7] Avoid dust formation.[4]

  • Containment: Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let product enter drains.[6][7]

  • Decontamination: Clean the area with a wet tissue/cloth to capture residual dust, then wash with a mild detergent.

Part 5: Experimental Application (SPPS Protocol)

Context: The introduction of the 3-chloro-2-fluoro motif creates steric bulk and electronic withdrawal on the phenyl ring. This can reduce the nucleophilicity of the alpha-amine after deprotection, potentially slowing down subsequent coupling steps.

Diagram 1: Safe Handling & Reconstitution Workflow

HandlingWorkflow cluster_waste Waste Management Start Storage Unit (+2 to +8°C) Equilibrate Equilibrate to RT (30 mins, Desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh in Fume Hood (Avoid Drafts) Equilibrate->Weigh PPE: Gloves/Mask Solubilize Dissolve in DMF/NMP (0.2M - 0.5M) Weigh->Solubilize Vortex/Sonication Activate Add Activator (HATU/DIC + Oxyma) Solubilize->Activate Pre-activation (2 min) Coupling SPPS Coupling (Extended Time: 1-2h) Activate->Coupling Reaction HalogenWaste Halogenated Organic Waste Coupling->HalogenWaste Dispose Residues

Caption: Workflow for the safe retrieval, solubilization, and application of CAS 2002450-83-9 in peptide synthesis, emphasizing moisture control and waste segregation.

Standard Coupling Protocol (0.1 mmol scale)
  • Reagent Prep: Dissolve 5 eq. (relative to resin loading) of CAS 2002450-83-9 in minimal DMF.

  • Activation: Add 4.9 eq. of HATU (or HBTU) and 10 eq. of DIPEA.

    • Scientist Note: Avoid prolonged pre-activation (>5 mins) to prevent racemization, although the fluorine atom at the ortho position can sometimes suppress racemization via electronic effects, it also increases steric hindrance.

  • Reaction: Add to resin. Agitate for 60–120 minutes.

    • Validation: Perform a Kaiser test (ninhydrin) or Chloranil test (for secondary amines) to confirm reaction completion. If positive, re-couple using PyAOP or DIC/Oxyma.

Part 6: Toxicological & Ecological Information
Toxicological Profile[4][8]
  • Acute Toxicity: No LD50 data available for this specific CAS. Treat as harmful if swallowed.[4]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Sensitization: Potential skin sensitizer due to the reactive nature of activated amino acid esters.

Ecological Impact
  • Persistence: Non-biodegradable in short-term assessments.

  • Aquatic Toxicity: Halogenated aromatics can be toxic to aquatic life. Do not discharge into municipal sewers.

  • Disposal: Must be incinerated in a chemical incinerator equipped with an afterburner and scrubber (due to F/Cl content).

Diagram 2: Safety Decision Logic

SafetyLogic Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15min (Soap/Water) Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse 15min (Saline/Water) Consult Ophthalmologist Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if breathing difficult Inhale->ActionInhale Medical Seek Medical Attention Show CAS 2002450-83-9 SDS ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Decision tree for emergency response following exposure to Fmoc-3-chloro-2-fluoro-L-phenylalanine.

References
  • Chemspace. (n.d.). Compound CSSB00020037774 (CAS 2002450-83-9).[9] Retrieved October 26, 2023, from [Link]

  • Reagentia. (n.d.). Product Catalog: Fmoc-3-chloro-2-fluoro-L-phenylalanine. Retrieved October 26, 2023, from [Link]

Sources

Hydrophobicity of Di-Halogenated Phenylalanine Derivatives: A Technical Guide for Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the hydrophobicity profiles of di-halogenated phenylalanine (Phe) derivatives. Targeted at researchers in medicinal chemistry and peptide engineering, it explores how specific halogen substitutions (F, Cl, Br, I) and their positional isomers modulate lipophilicity (


), steric bulk, and electronic properties. We present validated experimental protocols for synthesis and hydrophobicity determination, supported by quantitative data and mechanistic insights.

Mechanistic Principles: The Halogen Effect

The incorporation of halogens into the phenyl ring of phenylalanine fundamentally alters its physicochemical landscape. This is not merely an increase in mass; it is a tuning of the sigma-hole , electrostatic potential, and solvation energy.

Electronegativity vs. Lipophilicity

While Fluorine is the most electronegative element, its small Van der Waals radius (1.47 Å) mimics hydrogen (1.20 Å) sterically but drastically alters electronic distribution. Heavier halogens (Cl, Br, I) introduce significant lipophilicity due to increased polarizability and poor solvation by water.

  • Fluorine (F): Low polarizability, high electronegativity. Often lowers

    
     of neighboring groups but has a complex effect on hydrophobicity (sometimes "polar hydrophobicity").
    
  • Chlorine (Cl) & Bromine (Br): High polarizability. They act as classic hydrophobic anchors, significantly increasing retention in non-polar environments (e.g., lipid bilayers, RP-HPLC columns).

The Di-Substitution Factor

Di-halogenation creates synergistic effects. For instance, a 3,4-dichloro substitution creates a larger hydrophobic surface area than a single 4-chloro substitution, often leading to non-linear increases in partition coefficients.

DOT Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Logic Halogen Halogen Type (F, Cl, Br, I) Effect_Elec Electronic Effect (Sigma-Hole, Dipole) Halogen->Effect_Elec Effect_Steric Steric Bulk (VdW Volume) Halogen->Effect_Steric Position Substitution Position (Ortho, Meta, Para) Position->Effect_Elec Position->Effect_Steric Hydrophobicity Hydrophobicity (LogP / HPLC tR) Effect_Elec->Hydrophobicity Effect_Steric->Hydrophobicity BioActivity Biological Impact (Membrane Permeability, Receptor Binding) Hydrophobicity->BioActivity

Figure 1: Causal flow from halogen selection to biological outcome.[1]

Quantitative Landscape: Data & Metrics

The following data aggregates experimental RP-HPLC retention times (


) and calculated partition coefficients (

) for various halogenated Phe derivatives.
Table 1: Hydrophobicity Metrics of Fluorinated Phenylalanines

Note: Retention times (


) are based on a standard C18 RP-HPLC gradient (Water/Acetonitrile).
Compound DerivativeSubstitution PatternM log P (Calc)HPLC

(min)
Relative Hydrophobicity
Native Phe --1.374 14.38 Baseline
4-Fluoro-PhePara-0.95315.44+
3,5-Difluoro-Phe Meta, Meta -0.535 16.15 ++
2,3,5,6-Tetrafluoro-PhePoly+0.29315.81++ (Dipole cancellation)
Pentafluoro-PhePer-substituted+0.435N/A+++
3,4-Dichloro-Phe *Meta, Para ~ +0.5 to +1.0 > 18.00 ++++
4-Iodo-2,3,5,6-F-PhePoly-Halogen+0.84619.99+++++ (Highest)

*Estimated range based on comparative lipophilicity of Cl vs F substituents.

Key Insight: The 3,5-difluoro substitution significantly increases retention time compared to the 4-fluoro analog, illustrating that meta-substitution is highly effective for increasing hydrophobic contact without excessive steric clash.

Experimental Protocols

Synthesis of 3,4-Dichloro-L-Phenylalanine (The Azlactone Route)

Rationale: While enzymatic routes exist, the Erlenmeyer-Plöchl azlactone synthesis followed by asymmetric hydrogenation is the most robust method for generating specific di-halogenated isomers with high enantiomeric purity.

Reagents:

  • 3,4-Dichlorobenzaldehyde[2][3]

  • N-Acetylglycine

  • Acetic Anhydride (

    
    )
    
  • Sodium Acetate (NaOAc)

  • Chiral Rhodium Catalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF4)

Protocol:

  • Azlactone Formation:

    • Mix 3,4-dichlorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous NaOAc (0.8 eq) in

      
       (3.0 eq).
      
    • Reflux for 2 hours. The solution will turn yellow/orange as the azlactone forms.

    • Cool to 0°C. Precipitate with ice-cold water. Filter the solid (Z)-4-(3,4-dichlorobenzylidene)-2-methyloxazol-5(4H)-one.

  • Hydrolysis:

    • Suspend the azlactone in acetone/water (1:1). Add 1% HCl and reflux for 4 hours to open the ring, yielding

      
      -acetamidocinnamic acid derivative.
      
  • Asymmetric Hydrogenation:

    • Dissolve the cinnamic acid derivative in degassed methanol.

    • Add the chiral Rh catalyst (1 mol%).

    • Hydrogenate at 50 psi

      
       for 12 hours at room temperature.
      
    • Validation: Check enantiomeric excess (%ee) via Chiral HPLC.

  • Deprotection:

    • Reflux in 6M HCl for 6 hours to remove the N-acetyl group.

    • Purify via ion-exchange chromatography (Dowex 50W).

Hydrophobicity Determination via RP-HPLC

Rationale: RP-HPLC retention time is a more practical proxy for peptide hydrophobicity than shake-flask LogP because it mimics the interaction with structured hydrophobic surfaces (like receptor pockets).

DOT Diagram: Experimental Workflow

HPLC_Workflow Sample_Prep Sample Preparation 1 mg/mL in 50% ACN Injection Injection (10 µL) Sample_Prep->Injection Column_Cond Column Conditioning C18, 30 min Equilibrate Column_Cond->Injection Gradient Gradient Run 5% -> 95% B over 30 min Injection->Gradient Detection UV Detection (210 nm & 254 nm) Gradient->Detection Data_Analysis Calculate Relative Retention (k' factor) Detection->Data_Analysis

Figure 2: Step-by-step workflow for determining hydrophobicity indices.

Method Parameters:

  • Column: C18 Analytical (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water (Polar).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (Non-polar).

  • Gradient: 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Standard: Co-inject native Phenylalanine as an internal standard (

    
     min).
    

Calculation: Calculate the Capacity Factor (


) to normalize system dead volume:


Where

is the retention time of the analog and

is the dead time (uracil or nitrate injection).

Applications in Drug Development

  • Blood-Brain Barrier (BBB) Penetration:

    • Di-halogenation (specifically 3,4-dichloro or 3,4-dibromo) increases lipophilicity significantly, facilitating passive diffusion across the BBB.

    • Reference Case: Enkephalin analogs with para-chloro-Phe showed enhanced CNS entry compared to native Phe.

  • Proteolytic Stability:

    • The steric bulk of the halogens (especially at ortho/meta positions) hinders protease access to the peptide bond, extending plasma half-life.

  • Supramolecular Assembly:

    • Di-halogenated Phe derivatives (e.g., diphenylalanine analogs) form stable hydrogels and nanotubes due to enhanced

      
       stacking and hydrophobic interlocking.
      

References

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. PubMed Central. Available at: [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). NIH. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hydrophobicity scales. Wikipedia. Available at: [Link]

  • 3,4-Dichloro-L-phenylalanine | C9H9Cl2NO2. PubChem.[2] Available at: [Link]

Sources

A Technical Guide to the Physicochemical Characteristics of Fmoc-L-Phe(2-F,3-Cl)-OH: A Predictive Analysis Based on Related Halogenated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties, analytical characterization methods, and handling protocols for Nα-Fmoc-L-3-chloro-2-fluorophenylalanine (Fmoc-L-Phe(2-F,3-Cl)-OH). As a novel, di-halogenated unnatural amino acid, publicly available experimental data is scarce. Therefore, this document establishes a robust predictive framework by synthesizing information from structurally related analogues, including Fmoc-Phe(2-F)-OH, Fmoc-Phe(2-Cl)-OH, and the parent Fmoc-L-Phe-OH. The guide is intended for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the design of novel peptide therapeutics. It covers expected molecular properties, spectroscopic signatures, solubility, stability, and detailed experimental workflows for purity assessment and incorporation into peptide sequences.

Introduction to Halogenated Amino Acids in Peptide Synthesis

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced potency, selectivity, and metabolic stability. The Nα-(9-fluorenylmethoxycarbonyl) or "Fmoc" protecting group is central to contemporary solid-phase peptide synthesis (SPPS), offering mild, base-labile deprotection conditions that are orthogonal to most acid-labile side-chain protecting groups.[1][2]

Halogenated amino acids, particularly fluorinated and chlorinated phenylalanine derivatives, are of significant interest. The introduction of halogens onto the phenyl ring can induce profound changes in a peptide's biological activity and physical properties. This is achieved through several mechanisms:

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine and chlorine can alter the pKa of the aromatic ring and influence non-covalent interactions, such as hydrogen bonding and π-π stacking.

  • Enhanced Hydrophobicity: Halogenation increases the lipophilicity of the amino acid side chain, which can improve cell membrane permeability and influence protein-protein interactions.

  • Conformational Restriction: The steric bulk of the halogen atoms can restrict the rotational freedom of the phenyl ring, locking the peptide into a specific, biologically active conformation.

  • Metabolic Stability: Halogenation can block sites of enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the in vivo half-life of the peptide.[3]

Fmoc-L-Phe(2-F,3-Cl)-OH is a unique building block that combines the distinct steric and electronic effects of both fluorine and chlorine at specific positions. This guide provides a predictive but scientifically grounded analysis of its characteristics to facilitate its effective use in research and development.

Compound Identification and Predicted Core Properties

While a dedicated CAS number for this specific di-halogenated isomer is not yet widely cataloged, its fundamental properties can be derived from its structure. The properties of its mono-halogenated precursors provide a baseline for predicting its behavior.

PropertyPredicted Value / DescriptionRationale / Comparative Data
IUPAC Name (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(3-chloro-2-fluorophenyl)propanoic acidStandard chemical nomenclature.
Molecular Formula C₂₄H₁₉ClFNO₄Derived from chemical structure.
Molecular Weight 439.86 g/mol Calculated from the atomic weights of the constituent elements.
Appearance White to off-white solid powder.[4]Consistent with related Fmoc-protected amino acids.
Purity Typically ≥97% (HPLC)Standard for commercially available synthesis reagents.
Melting Point Predicted: 130-190 °CBased on analogs like Fmoc-Phe-OH (~182°C) and Fmoc-Phe(4-CF3)-OH (127-130°C), the exact value will depend on crystal lattice energy.[5]
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in alcohols; insoluble in water.Fmoc-amino acids are designed for solubility in organic solvents used in SPPS.[1][4] DMF and DMSO are excellent solvents for dissolving these compounds.[6][7]
Optical Rotation Expected [α]D < 0The L-configuration typically results in a negative optical rotation, though the exact value will be unique to the compound. For reference, [α]20/D for Fmoc-Phe-OH is -37° (c=1 in DMF).[5]

Predicted Spectroscopic and Analytical Profile

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show characteristic signals for the Fmoc group protons (typically between 7.30-7.90 ppm) and the phenylalanine backbone (α-CH, β-CH₂). The aromatic region for the di-substituted phenyl ring will present a complex multiplet pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The carboxylic acid proton will appear as a broad singlet at a high chemical shift (>12 ppm).[8]

  • ¹³C NMR: The spectrum will display signals for the carbonyls, the aromatic carbons of the Fmoc group, and the halogenated phenyl ring. The carbons directly bonded to fluorine and chlorine will show characteristic shifts, and the C-F bond will result in observable coupling constants (J-CF).

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment created by the adjacent chlorine atom and the rest of the molecule.

3.2 Mass Spectrometry (MS) In electrospray ionization (ESI) mass spectrometry under negative ion mode, the primary expected ion would be the deprotonated molecule [M-H]⁻ at approximately m/z 438.8. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) should be observable for the molecular ion peak, providing a clear signature for the compound's identity.

3.3 High-Performance Liquid Chromatography (HPLC) Using reverse-phase HPLC (RP-HPLC), Fmoc-L-Phe(2-F,3-Cl)-OH is expected to be more retentive than Fmoc-L-Phe-OH due to the increased hydrophobicity imparted by the two halogen atoms. A typical C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) would be suitable for analysis. The Fmoc group provides a strong chromophore, allowing for sensitive UV detection around 265 nm.

Solubility and Handling Protocols

4.1 Recommended Solvents For peptide synthesis, high-purity, anhydrous-grade solvents are critical.

  • Primary Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

  • Causality: These polar aprotic solvents are effective at solvating the peptide backbone and the protected amino acid, preventing aggregation and ensuring efficient reaction kinetics during the coupling step.[1][4]

4.2 Protocol for Preparing a Stock Solution (e.g., 0.5 M in DMF)

  • Pre-weighing: Allow the container of Fmoc-L-Phe(2-F,3-Cl)-OH to equilibrate to room temperature before opening to prevent moisture condensation.[9]

  • Weighing: In a fume hood, weigh the required amount of the amino acid powder into a clean, dry volumetric flask.

  • Solubilization: Add approximately 80% of the final volume of anhydrous DMF.

  • Dissolution: Cap the flask and mix by swirling. If dissolution is slow, use a vortex mixer or sonicate the solution in a water bath for 5-10 minutes.[6][7]

  • Final Volume: Once fully dissolved, add DMF to the calibration mark. Mix thoroughly to ensure homogeneity.

  • Storage: Store the stock solution at 2-8°C, protected from light. Use within a week for best results; for longer storage, aliquot and freeze at -20°C.

4.3 Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the fine powder in a fume hood or ventilated enclosure to avoid inhalation.

Thermal Stability and Storage

5.1 Storage Conditions

  • Long-term: For optimal stability, store the solid compound at -20°C, tightly sealed in a container with a desiccant.[6][10]

  • Short-term: Storage at 2-8°C is acceptable for routine use.[5][9][11]

  • Protection: Keep the compound protected from moisture and light to prevent degradation.

5.2 Rationale for Storage The Fmoc group, while stable under acidic and neutral conditions, is susceptible to degradation in the presence of bases. More importantly, like all amino acid derivatives, the compound can be sensitive to moisture, which can lead to hydrolysis over time. Cold, dry conditions minimize these degradation pathways, ensuring the high purity required for successful peptide synthesis.[12]

Key Experimental Workflows

6.1 Protocol: Analytical RP-HPLC for Purity Assessment

This protocol provides a self-validating method to confirm the purity of the amino acid derivative before its use in synthesis.

  • System Preparation: Equilibrate a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm) with the HPLC system.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Prepare a ~1 mg/mL solution of Fmoc-L-Phe(2-F,3-Cl)-OH in 50:50 Solvent A:Solvent B.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Detection: 265 nm.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B

      • 25-28 min: 95% B

      • 28-30 min: 95% to 30% B

      • 30-35 min: 30% B (re-equilibration)

  • Data Analysis: The primary peak corresponding to the product should be well-resolved. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total integrated area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Solvents Prepare Mobile Phases (A: H2O/TFA, B: ACN/TFA) Equilibrate Equilibrate C18 Column Prep_Solvents->Equilibrate Prep_Sample Prepare Sample (~1 mg/mL) Inject Inject Sample (10 µL) Prep_Sample->Inject Equilibrate->Inject Run_Gradient Run Gradient Program Inject->Run_Gradient Detect Detect at 265 nm Run_Gradient->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for HPLC Purity Assessment.

6.2 Protocol: General Workflow for SPPS Incorporation

This workflow outlines the key steps for coupling Fmoc-L-Phe(2-F,3-Cl)-OH onto a resin-bound peptide chain.

  • Resin Preparation: Swell the solid support (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the growing peptide chain. Repeat once.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • Prepare the coupling solution: In a separate vessel, dissolve Fmoc-L-Phe(2-F,3-Cl)-OH (3-5 equivalents), a coupling agent like HBTU/HATU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.

    • Add the activated amino acid solution to the washed resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature. The steric hindrance from the ortho-fluoro and the electronic effects may slow the reaction, necessitating longer coupling times or the use of a more potent activator like HATU.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Cycle Repetition: Return to Step 2 to continue elongating the peptide chain.

SPPS_Cycle Start Start with Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 DMF Wash Deprotection->Wash_1 Coupling Couple Fmoc-Phe(2-F,3-Cl)-OH + Activator + Base Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 Next_Cycle Proceed to Next Cycle Wash_2->Next_Cycle Next_Cycle->Deprotection Repeat

Caption: The core cycle of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Fmoc-L-Phe(2-F,3-Cl)-OH represents a valuable and highly functionalized building block for peptide chemists. While direct experimental data is emerging, a predictive analysis based on its constituent parts provides a strong foundation for its successful application. Its predicted increase in hydrophobicity and unique electronic signature, derived from the ortho-fluoro and meta-chloro substituents, make it a compelling candidate for designing peptide analogues with tailored properties. By following the outlined protocols for handling, characterization, and synthesis, researchers can confidently integrate this novel amino acid into their drug discovery and development pipelines.

References

  • Aapptec Peptides. (n.d.). Fmoc-Phe(3-Cl)-OH [198560-44-0]. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-phenylalanine. PubChem Compound Summary for CID 978331. Retrieved February 5, 2026, from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved February 5, 2026, from [Link]

  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved February 5, 2026, from [Link]

  • Scribd. (n.d.). MIMOTOPES A Guide To Handling and Storing Peptides. Retrieved February 5, 2026, from [Link]

  • Jätsch, T., & Strassner, T. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1057–1071. [Link]

Sources

An In-depth Technical Guide to Halogenated Phenylalanine Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of halogens into drug candidates, a process known as halogenation, is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of halogenated phenylalanine analogs, a class of molecules that has demonstrated significant utility in drug discovery and development. We will dissect the nuanced roles of different halogens—fluorine, chlorine, bromine, and iodine—in modulating the physicochemical and pharmacological properties of the parent phenylalanine molecule. This guide will cover the synthetic methodologies for creating these analogs, their applications in enhancing drug-target interactions, improving pharmacokinetic profiles, and their use as powerful tools in diagnostic imaging. Through a combination of detailed protocols, comparative data analysis, and visual schematics, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage halogenated phenylalanine analogs in their own research endeavors.

The Rationale for Halogenation in Phenylalanine Scaffolds

The introduction of a halogen atom onto the phenyl ring of phenylalanine is a powerful strategy for fine-tuning its molecular properties. This seemingly simple modification can profoundly impact a molecule's lipophilicity, metabolic stability, binding affinity, and even its mode of interaction with biological targets.[1][2] The unique electronic and steric effects imparted by each halogen offer a versatile toolkit for medicinal chemists.

  • Fluorine: Due to its small size and high electronegativity, fluorine can significantly alter the acidity and basicity of nearby functional groups.[3] Its introduction can also block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[2][3] Furthermore, fluorine's ability to form hydrogen bonds and other non-covalent interactions can enhance binding affinity to target proteins.[2]

  • Chlorine: Chlorine, being larger and more polarizable than fluorine, offers a different set of advantages. It can increase lipophilicity, which can improve membrane permeability and drug absorption.[2] The presence of chlorine can also lead to the formation of halogen bonds, a type of non-covalent interaction that is gaining increasing recognition for its role in stabilizing protein-ligand complexes.[4][5][6]

  • Bromine: Bromine further increases lipophilicity and the potential for halogen bonding.[1] Its electron-withdrawing nature can influence the electronic distribution of the molecule, potentially leading to improved binding affinity and altered metabolic stability.[1] Brominated phenylalanine derivatives are valuable intermediates in the synthesis of more complex molecules.[1]

  • Iodine: Iodine is the largest and most polarizable of the common halogens, making it a strong halogen bond donor.[4][7] Radioisotopes of iodine are frequently used in radiolabeling for diagnostic imaging and therapeutic applications.[8][9] The incorporation of iodine can significantly impact a molecule's size and shape, which can be leveraged to probe the steric requirements of a binding pocket.

A key concept underpinning the utility of heavier halogens (Cl, Br, I) is the halogen bond . This is a directed, non-covalent interaction between the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein.[4][10] The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F.[4]

Synthetic Strategies for Halogenated Phenylalanine Analogs

The synthesis of halogenated phenylalanine analogs can be achieved through various chemical and enzymatic methods. The choice of method depends on the desired halogen, its position on the phenyl ring, and the required stereochemistry.

Chemical Synthesis

Traditional organic synthesis provides a robust platform for the preparation of a wide array of halogenated phenylalanine derivatives.

2.1.1. Electrophilic Aromatic Substitution: This is a common method for introducing halogens onto the aromatic ring of phenylalanine or its precursors.

  • Bromination: Direct bromination of unprotected phenylalanine in a strong acidic medium can yield a mixture of mono-brominated products.[11] Reagents like N-bromosuccinimide (NBS) are also commonly used.[12]

  • Chlorination: Similar to bromination, reagents like N-chlorosuccinimide (NCS) can be used for electrophilic chlorination.[12]

  • Iodination: Electrophilic iodination can be achieved using various iodine-containing reagents.

2.1.2. Sandmeyer and Related Reactions: These reactions are useful for introducing halogens at specific positions by converting an amino group on the aromatic ring into a diazonium salt, which is then displaced by a halide.[5]

2.1.3. Halogen Exchange Reactions: This method is particularly useful for radioiodination, where a more reactive halogen (like bromine) is replaced with a radioisotope of iodine.[9][13]

Experimental Protocol: Synthesis of 2-Iodo-L-phenylalanine via Cu(I)-assisted Nucleophilic Halogen Exchange [13]

This protocol describes the synthesis of 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine, a method suitable for both "cold" synthesis and radiolabeling.

  • Reaction Setup: In a sealed reaction vessel, combine 2-bromo-L-phenylalanine (61 mM), sodium iodide (NaI, 485 mM), copper(I) sulfate (CuSO₄, 10 mM), tin(II) sulfate (SnSO₄, 90 mM), citric acid (90 mM), and benzoic acid (100 mM).

  • Reaction Conditions: Heat the mixture at 180°C for 24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is purified by high-performance liquid chromatography (HPLC) to isolate the 2-iodo-L-phenylalanine.

  • Characterization: The structure and purity of the final product are confirmed using ¹H-NMR, mass spectrometry, and chiral HPLC analysis.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of halogenated amino acids.[14]

  • Halogenases: These enzymes catalyze the regioselective and stereoselective halogenation of various substrates, including amino acids.[12][14] Flavin-dependent halogenases and haloperoxidases are two major classes of these enzymes.[12]

  • Phenylalanine Ammonia Lyase (PAL): This enzyme can be used to synthesize labeled halogenated L-phenylalanine isotopomers by catalyzing the addition of ammonia to a halogenated cinnamic acid derivative.[15]

Experimental Workflow: Enzymatic Synthesis of Labeled Halogenated Phenylalanine [15]

Enzymatic_Synthesis Substrate Halogenated Cinnamic Acid Reaction Enzymatic Reaction Substrate->Reaction Enzyme Phenylalanine Ammonia Lyase (PAL) Enzyme->Reaction Catalyzes Cofactor Isotopically Enriched Buffer (e.g., D2O, HTO) Cofactor->Reaction Provides Isotope Product Labeled Halogenated L-Phenylalanine Reaction->Product Yields

Caption: Enzymatic synthesis of labeled halogenated L-phenylalanine using PAL.

Physicochemical Properties of Halogenated Phenylalanine Analogs

The introduction of halogens systematically alters the physicochemical properties of phenylalanine. Understanding these changes is crucial for rational drug design.

PropertyFluorineChlorineBromineIodineGeneral Trend with Increasing Halogen Size
van der Waals Radius (Å) 1.471.751.851.98Increases
Electronegativity (Pauling Scale) 3.983.162.962.66Decreases
Lipophilicity (logP) IncreasesIncreasesIncreasesIncreasesIncreases
Halogen Bond Donor Strength WeakModerateStrongStrongestIncreases
Metabolic Stability Generally increasesCan increaseCan increaseVariablePosition-dependent

Table 1: Comparative physicochemical properties of halogenated phenylalanine analogs.

Applications in Medicinal Chemistry

Halogenated phenylalanine analogs have found a wide range of applications in medicinal chemistry, from fundamental research tools to therapeutic agents and diagnostic probes.

Enhancing Drug-Target Interactions and Potency

The unique properties of halogens can be exploited to improve the binding affinity and potency of drug candidates.

  • Halogen Bonding: The ability of chlorine, bromine, and iodine to form halogen bonds can be a powerful tool for enhancing ligand-receptor interactions.[4][16] These interactions are directional and can be tuned by modifying the electronic environment of the halogen.[4] For example, halogen atoms can interact with backbone carbonyl oxygens in the hinge region of kinases.[5]

Halogen_Bonding Ligand Halogenated Phenylalanine Analog (R-X) Interaction Halogen Bond (X···O) Ligand->Interaction Protein Protein Target (e.g., Carbonyl Oxygen) Protein->Interaction PET_Imaging_Workflow cluster_synthesis Radiosynthesis cluster_application Clinical Application Precursor Halogenated Precursor Radiolabeling Introduction of 18F Precursor->Radiolabeling Tracer 18F-Labeled Phenylalanine Analog Radiolabeling->Tracer Injection Intravenous Injection Tracer->Injection Uptake Tumor Cell Uptake via LAT1 Injection->Uptake Imaging PET Scan Uptake->Imaging Diagnosis Tumor Visualization & Diagnosis Imaging->Diagnosis

Sources

Methodological & Application

Application Note: Accelerating Peptide Innovation with Microwave-Assisted Synthesis of Peptides Containing Fmoc-(2-F,3-Cl)-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Abstract: The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering a pathway to enhanced potency, stability, and unique pharmacological profiles. This guide provides a comprehensive technical overview and detailed protocols for the efficient incorporation of Fmoc-(2-F,3-Cl)-L-Phenylalanine, a di-halogenated amino acid, into peptide sequences using microwave-assisted solid-phase peptide synthesis (MA-SPPS). We will explore the scientific rationale behind utilizing halogenated residues, the principles of microwave-assisted synthesis, and provide validated, step-by-step protocols for synthesis, cleavage, and characterization.

The Strategic Advantage of Halogenated Phenylalanine

The introduction of halogen atoms into amino acid side chains provides significant benefits for drug design.[1] Halogenation, particularly with electron-withdrawing atoms like fluorine and chlorine, can profoundly influence a peptide's properties:

  • Modulated Bioactivity: The unique electronic and steric profile of the halogenated phenyl ring can alter ligand-receptor interactions, potentially leading to enhanced binding affinity and selectivity.[1]

  • Increased Metabolic Stability: The presence of halogens can sterically hinder enzymatic degradation, thereby increasing the peptide's in vivo half-life and improving its pharmacokinetic profile.[2]

  • Conformational Control: Halogen atoms can influence the peptide backbone's conformational preferences through non-covalent interactions, which is critical for pre-organizing the peptide into a bioactive conformation.[3]

  • Enhanced Hydrophobicity: The introduction of chlorine and fluorine increases the hydrophobicity of the phenylalanine side chain, which can be leveraged to improve membrane permeability or modulate protein-protein interactions.[3][4]

The specific substitution pattern of Fmoc-(2-F,3-Cl)-L-Phe offers a unique combination of these effects, making it a valuable building block for creating novel peptide therapeutics.

The Principle of Microwave-Assisted Peptide Synthesis (MA-SPPS)

Conventional solid-phase peptide synthesis (SPPS) can be time-consuming, particularly for complex or "difficult" sequences prone to aggregation.[5] MA-SPPS has emerged as a transformative technology that dramatically accelerates the synthesis process while often improving the quality of the final product.[6][7]

The core principle relies on the efficient heating of polar molecules by microwave energy. In the context of SPPS, this leads to:

  • Rapid Deprotection: The removal of the temporary Nα-Fmoc protecting group, typically requiring 15-20 minutes conventionally, can be completed in as little as 3 minutes under microwave irradiation.[6][7]

  • Accelerated Coupling: The crucial amide bond formation step can be driven to completion in just 5 minutes for most amino acids.[6][7]

  • Reduced Side Reactions: Optimized microwave methods can minimize common side reactions like racemization and aspartimide formation, leading to a purer crude product.[6][7]

This rapid, efficient heating overcomes kinetic barriers, especially for sterically hindered amino acids like Fmoc-(2-F,3-Cl)-L-Phe, ensuring higher coupling efficiency and overall yield.

MA_SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-N-Terminus) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF, Microwave Irradiation) Resin->Deprotection Washing1 Step 2: Washing (DMF, IPA) Deprotection->Washing1 Free_Amine Resin-Bound Peptide (Free N-Terminus Amine) Washing1->Free_Amine Coupling Step 3: Amino Acid Coupling (Fmoc-(2-F,3-Cl)-L-Phe, Activator, Base, Microwave Irradiation) Free_Amine->Coupling Washing2 Step 4: Washing (DMF) Coupling->Washing2 Elongated_Peptide Resin-Bound Peptide (n+1 Residues) Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

Caption: Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) Workflow.

Materials and Reagents

Proper preparation and high-quality reagents are paramount for successful peptide synthesis.[8]

ReagentSupplierPurity/GradeNotes
Rink Amide MBHA Resin (100-200 mesh)Various0.4 - 0.7 mmol/gPre-loaded or for manual loading.
Fmoc-(2-F,3-Cl)-L-Phe Various>98%The key non-natural amino acid.
Other Fmoc-Protected Amino AcidsVarious>99%Ensure high purity to avoid deletion sequences.
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis GradeMust be amine-free.[9]
PiperidineVarious>99%For Fmoc deprotection.
Diisopropylethylamine (DIPEA)VariousPeptide Synthesis GradeBase for coupling reaction.
HBTU / HATUVarious>98%Coupling activators. HATU is recommended for hindered couplings.
HOBt / HOAtVarious>98%Additives to suppress racemization.
Dichloromethane (DCM)VariousACS GradeFor resin washing.
Trifluoroacetic Acid (TFA)Various>99%For cleavage from resin.
Triisopropylsilane (TIS)Various>98%Scavenger for cleavage.
HPLC Grade Acetonitrile (ACN) & WaterVariousHPLC GradeFor purification.

Detailed Synthesis Protocol

This protocol is designed for a 0.1 mmol synthesis scale on an automated microwave peptide synthesizer. Adjust volumes accordingly for different scales.

Resin Preparation
  • Place 0.1 mmol of Rink Amide resin in a microwave-compatible reaction vessel.

  • Add 5 mL of DMF to swell the resin. Allow to swell for at least 30 minutes at room temperature with gentle mixing (vortex or oscillation).[9]

  • Drain the DMF from the reaction vessel.

Nα-Fmoc Deprotection

The removal of the Fmoc group exposes the N-terminal amine for the next coupling step.[10]

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Apply microwave irradiation using the parameters in the table below.

  • Drain the deprotection solution.

  • Repeat steps 1-3 one more time for a total of two deprotections.

  • Wash the resin thoroughly with 5 mL of DMF (5 times) to remove all traces of piperidine.[9]

Coupling of Fmoc-(2-F,3-Cl)-L-Phe

This step forms the critical peptide bond. Due to the electron-withdrawing nature and steric bulk of the di-halogenated phenyl ring, robust activation is recommended.

  • In a separate vial, dissolve Fmoc-(2-F,3-Cl)-L-Phe (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in 2 mL of DMF.

  • Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and vortex briefly. This is the "activated amino acid solution".

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Apply microwave irradiation using the parameters in the table below.

  • After the coupling reaction, drain the solution and wash the resin with 5 mL of DMF (3 times).

  • (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Chain Elongation

Repeat sections 4.2 and 4.3 for each subsequent amino acid in your peptide sequence.

Microwave Synthesis Parameters
StepPower (W)Temperature (°C)Hold Time (min)Notes
Deprotection 40753Microwave heating dramatically accelerates this step.[6] A two-stage process is highly effective.[11]
Coupling 45755Temperature is key. For a hindered amino acid like this, extending time to 7-10 min may be beneficial.

Note: Optimal power and temperature settings may vary slightly between different microwave synthesizer models. The values provided are a robust starting point.

Coupling_Reaction cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-(2-F,3-Cl)-Phe-COOH Activated_AA Activated O-acylisourea Ester AA->Activated_AA + HATU HATU + DIPEA HATU->Activated_AA New_Peptide_Resin Fmoc-(2-F,3-Cl)-Phe-CO-NH-Peptide-Resin Activated_AA->New_Peptide_Resin Nucleophilic Attack Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->New_Peptide_Resin +

Caption: Simplified schematic of the amino acid activation and coupling reaction.

Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

  • Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water .

  • Add 5 mL of the cleavage cocktail to the dry resin in a vented vessel.

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the resulting white peptide pellet under vacuum.

Purification and Characterization

The crude peptide must be purified and its identity confirmed.

Purification
  • Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[12][13]

  • Columns: A C18 column is typically used.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile (ACN)

  • Gradient: A linear gradient from 5% B to 95% B over 30-40 minutes is a good starting point for method development. The specific gradient will depend on the overall hydrophobicity of the peptide.

Characterization
  • Purity Analysis: Analytical RP-HPLC is used to determine the purity of the collected fractions.[14]

  • Identity Confirmation: The molecular weight of the purified peptide is confirmed using Mass Spectrometry (MS), typically ESI-MS or MALDI-TOF.[15][16] The observed mass should match the calculated theoretical mass of the peptide containing the (2-F,3-Cl)-L-Phe residue.

AnalysisExpected Outcome
Analytical HPLC A major peak corresponding to the target peptide, with purity typically >95% after purification.
Mass Spectrometry An observed mass [M+H]⁺ that matches the calculated average molecular weight of the desired peptide sequence.

Conclusion

The combination of strategically important building blocks like Fmoc-(2-F,3-Cl)-L-Phenylalanine with the speed and efficiency of microwave-assisted synthesis provides a powerful platform for modern peptide research. This approach enables scientists and drug developers to rapidly generate novel peptide candidates with potentially superior therapeutic properties. The protocols outlined in this guide offer a validated and robust method for incorporating this unique halogenated amino acid, accelerating the discovery and development of next-generation peptide-based drugs.

References

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. [Link]

  • Collins, J. M., & Leadbeater, N. E. (2007). Microwave energy: a versatile tool for the biosciences. Organic & Biomolecular Chemistry, 5(8), 1141-1150. [Link]

  • Bacsa, B. (2011). Microwave Assisted Peptide Synthesis. Semantic Scholar. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 586-599. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758. [Link]

  • Taraschenko, O. D., et al. (2007). Neuroprotective action of halogenated derivatives of L-phenylalanine. British Journal of Pharmacology, 150(6), 725-733. [Link]

  • Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage Application Note. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Nie, Y., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem, 21(24), 3544-3550. [Link]

  • Palasek, S. S., et al. (2009). Microwave-assisted solid-phase peptide synthesis at 60°C: Alternative conditions with low enantiomerization. Journal of Peptide Science, 15(12), 808-817. [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. IJSRA, 11(02), 031–043. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Galiano, V., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1756. [Link]

  • Barluenga, S., et al. (2003). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. The Journal of Organic Chemistry, 68(16), 6383-6391. [Link]

  • Van der Verren, A., et al. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Materials Advances, 2(14), 4768-4776. [Link]

  • Collins, J. M. (2008). Microwave enhanced N-fmoc deprotection in peptide synthesis.
  • Scigelova, M., & Hornshaw, M. (2011). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 753, 225-238. [Link]

  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent E-book. [Link]

  • D'Andrea, L. D., & Isernia, C. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Derivatives. Pharma Focus Asia. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

  • Fields, G. B. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Application Note. [Link]

Sources

Application Note: Strategic Orthogonality in the Synthesis of Fmoc-Phe(2-F,3-Cl)-OH Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The incorporation of Fmoc-Phe(2-F,3-Cl)-OH (Fmoc-2-fluoro-3-chloro-L-phenylalanine) into peptide backbones is a potent strategy for modulating metabolic stability and


-

stacking interactions in drug candidates.[1] However, this building block presents a unique "silent" challenge. Unlike residues with reactive side chains (e.g., Lys, Cys) requiring overt orthogonal protection, the challenge here is electronic orthogonality .

The strong electron-withdrawing nature of the halogen substituents—specifically the ortho-fluorine (2-F) and meta-chlorine (3-Cl) —exerts a powerful inductive effect (


) on the aromatic ring.[1] This pulls electron density away from the 

-carbon, significantly lowering the pKa of the

-proton.

The Consequence: The residue is hypersensitive to base-catalyzed racemization during standard Fmoc removal (20% Piperidine). Therefore, "orthogonality" in this context must be redefined as the selection of protecting groups and reaction conditions that are chemically orthogonal to the lability of the


-proton .
The Orthogonality Matrix
DimensionProtecting Group / StrategyChemical OrthogonalityStrategic Recommendation
N-Terminus Fmoc (Base Labile)Removed by ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

amines.[1] RISK: High racemization potential.[2]
Modify: Use HOBt/Piperidine cocktails (See Protocol 2).
C-Terminus Allyl Ester (Pd

Labile)
Orthogonal to Acid (tBu) and Base (Fmoc).[1]Ideal for head-to-tail cyclization or convergent synthesis.[1]
C-Terminus 2-CTC Resin (Mild Acid)Cleaves with 1% TFA; leaves side chains intact.[1]Mandatory for preventing racemization during loading.
Side Chain None (Aryl Halides)Chemically inert to standard SPPS.[1]Caution: Avoid Pd-catalyzed hydrogenation (removes Cl/F).[1]

Critical Considerations: The Science of Racemization

To ensure scientific integrity, we must address the mechanism of failure. In standard SPPS, the removal of the Fmoc group relies on piperidine.[3][4] For electron-deficient amino acids like Phe(2-F,3-Cl), the deprotonation of the


-carbon proceeds via an enolate intermediate.[1]
  • Inductive Effect: The 2-F and 3-Cl atoms stabilize the carbanion intermediate, accelerating the rate of proton abstraction.

  • Steric Effect: The ortho-fluorine introduces steric strain, potentially altering the transition state energy of the coupling reaction, further favoring racemization if activation is slow.

Rule of Thumb: Treat Fmoc-Phe(2-F,3-Cl)-OH with the same caution as Fmoc-Phenylglycine (Phg) or Fmoc-Cys(Trt)-OH .[1]

Detailed Protocols

Protocol A: "Racemization-Free" Resin Loading

Standard Wang resin loading (DMAP/DIC) carries a high risk of racemization due to the long reaction times and base catalysis.[1]

Recommended System: 2-Chlorotrityl Chloride (2-CTC) Resin.[1] Mechanism: S


1 reaction (sterically driven) requiring no strong base.[1]
  • Preparation: Swell 1.0 g of 2-CTC resin (1.0–1.6 mmol/g) in dry DCM (10 mL) for 20 min.

  • Loading Solution: Dissolve Fmoc-Phe(2-F,3-Cl)-OH (0.6 eq relative to resin max loading) in DCM (10 mL). Add DIPEA (4.0 eq).[1]

    • Note: Using a deficit of amino acid (0.6 eq) ensures high-quality capping later.[1]

  • Coupling: Add solution to resin.[3] Agitate gently for 45 minutes .

    • Critical Checkpoint: Do not exceed 60 minutes. Extended time promotes hydrolysis.

  • Quenching (Capping): Add Methanol (1 mL) to the reaction mixture. Agitate for 15 min to cap unreacted chloride sites.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Protocol B: Optimized Fmoc Deprotection (The "Oxyma/HOBt" Buffer)

Standard 20% Piperidine/DMF is too harsh (pH ~12.5) and promotes


-proton abstraction.

Reagent: 0.1 M HOBt (Hydroxybenzotriazole) in 20% Piperidine/DMF. Why: HOBt acts as an acidic buffer, suppressing the concentration of the anionic species responsible for proton abstraction, without inhibiting the removal of the Fmoc group.

  • Wash: Wash resin with DMF (3x).[1]

  • Deprotection Cycle 1: Add deprotection cocktail (5 mL/g resin). Agitate for 3 minutes . Drain.

  • Deprotection Cycle 2: Add fresh cocktail. Agitate for 7 minutes . Drain.

    • Comparison: Standard Phe requires 5 + 15 mins. We shorten this to minimize base exposure.

  • Wash: Immediately wash with DMF (5x) to remove all traces of base.

Protocol C: Orthogonal C-Terminal Protection (Allyl)

For applications requiring cyclization or side-chain modification.[1]

Target: Fmoc-Phe(2-F,3-Cl)-OAll (Allyl Ester).[1]

  • Esterification: Dissolve Fmoc-Phe(2-F,3-Cl)-OH (1 eq) in dry DCM.

  • Activation: Add Allyl Alcohol (10 eq) and DMAP (0.1 eq). Cool to 0°C.

  • Coupling: Add DCC (1.1 eq) dropwise. Stir at 0°C for 1h, then RT overnight.

  • Workup: Filter DCU precipitate. Wash filtrate with 5% NaHCO

    
    , 1M HCl, and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Orthogonal Removal: Treat peptide-resin with Pd(PPh

    
    )
    
    
    
    (0.1 eq) and Phenylsilane (10 eq) in DCM for 2x 30 mins.

Data Presentation: Racemization Risk Analysis

The following table summarizes the risk profile of Halogenated Phenylalanines compared to standard residues, emphasizing the need for the modified protocols above.

Table 1: Comparative Racemization Risks under Standard SPPS Conditions

Amino Acid DerivativeElectronic Factor (

)
Relative Acidity of

-H
Racemization Risk (Standard Piperidine)Racemization Risk (w/ HOBt Protocol)
Fmoc-Phe-OH Neutral1.0 (Baseline)< 0.2%< 0.1%
Fmoc-Phe(4-F)-OH Weak Withdrawal~1.5x0.5% - 1.0%< 0.2%
Fmoc-Phe(2-F)-OH Strong Withdrawal (Ortho)~5.0x2.0% - 5.0%< 0.5%
Fmoc-Phe(2-F,3-Cl)-OH Severe Withdrawal ~8.0x > 5.0% < 0.8%
Fmoc-Phg-OH Benzylic Resonance~10.0x> 10.0%1.0% - 2.0%

Data extrapolated from comparative studies of electron-deficient amino acids (See Ref 2, 4).

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesizing peptides containing Fmoc-Phe(2-F,3-Cl)-OH, ensuring orthogonality and chiral integrity.

G Start Start: Fmoc-Phe(2-F,3-Cl)-OH Decision_Cterm Select C-Terminal Strategy Start->Decision_Cterm Path_Linear Linear Peptide (Standard SPPS) Decision_Cterm->Path_Linear Path_Cyclic Cyclic/Convergent (Orthogonal) Decision_Cterm->Path_Cyclic Resin_2CTC Load on 2-CTC Resin (Prevents Loading Racemization) Path_Linear->Resin_2CTC Recommended Resin_Wang Wang Resin (High Risk of Racemization) Path_Linear->Resin_Wang Avoid Protect_Allyl Protect C-Term as Allyl Ester (Pd0 Labile) Path_Cyclic->Protect_Allyl Coupling Coupling Step: Use DIC / Oxyma Pure (Neutral pH) Resin_2CTC->Coupling Protect_Allyl->Coupling Deprotect_Decision Fmoc Removal Coupling->Deprotect_Decision Std_Pip 20% Piperidine (Risk: High Racemization) Deprotect_Decision->Std_Pip Standard Mod_Pip 20% Piperidine + 0.1M HOBt (Safe: Buffered) Deprotect_Decision->Mod_Pip Optimized Final Final Cleavage (TFA/TIS/H2O) Std_Pip->Final Impure Product Mod_Pip->Final

Caption: Workflow for integrating Fmoc-Phe(2-F,3-Cl)-OH into SPPS. Green paths indicate optimized protocols to minimize racemization risks inherent to the electron-deficient ring.[1]

References

  • National Center for Biotechnology Information (NCBI). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. PMC7235688. [Link]

  • Royal Society of Chemistry. Racemization of an L-phenylalanine residue catalysed by an adjacent cysteine. [Link][1][2][5][6]

Sources

loading Fmoc-(2-F,3-Cl)-L-Phe onto Wang resin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Loading of Fmoc-(2-F,3-Cl)-L-Phe onto Wang Resin

Executive Summary

Loading the first amino acid onto Wang resin is a critical process step that dictates the yield and purity of the entire downstream synthesis. When loading Fmoc-(2-F,3-Cl)-L-Phe , standard protocols often fail to address the specific electronic and steric challenges posed by the halogenated phenyl ring.[1]

The electron-withdrawing nature of the 2-fluoro and 3-chloro substituents significantly increases the acidity of the


-proton, rendering this derivative highly susceptible to base-catalyzed racemization during the esterification step. This guide presents an optimized Symmetric Anhydride  protocol with Low-Temperature Catalysis , designed to maximize loading efficiency while suppressing enantiomerization.[1]

Scientific Rationale & Mechanism

The Challenge: Electronic Activation of Racemization

Standard Phenylalanine is relatively stable.[1] However, the addition of Fluorine at the ortho (2) position and Chlorine at the meta (3) position alters the electronic landscape of the molecule.

  • Inductive Effect (-I): Both halogens strongly withdraw electron density from the aromatic ring.[1]

  • Acidity Shift: This electron deficiency is transmitted to the

    
    -carbon, stabilizing the carbanion intermediate formed upon proton abstraction.
    
  • The Risk: In the presence of DMAP (4-dimethylaminopyridine), which is required to catalyze the difficult ester bond formation on Wang resin, the risk of removing the

    
    -proton increases drastically, leading to oxazolone formation and subsequent racemization.
    
The Solution: Symmetric Anhydride Activation

We utilize the Symmetric Anhydride method rather than the "Active Ester" (HOBt/DIC) method.

  • Why? Active esters (OBt) are less reactive toward the hydroxyl group of the Wang resin. The Symmetric Anhydride is highly reactive.[1]

  • The Control: By generating the anhydride ex-situ (without base) and adding DMAP only catalytically and at low temperature, we kinetically favor the esterification reaction over the proton abstraction (racemization).

Experimental Workflow Visualization

G Start Start: Resin Preparation Swell Swell Resin (DCM/DMF) Start->Swell Couple Coupling Reaction (+ 0.1 eq DMAP) Swell->Couple Transfer Resin Activate Generate Sym. Anhydride (AA + DIC, 0°C) Filter Filter Urea Byproduct Activate->Filter 20 min activation Filter->Couple Add Filtrate Wash Wash & Cap (Ac2O/Pyridine) Couple->Wash 2-3 Hours QC QC: UV Fmoc Test Wash->QC

Figure 1: Optimized workflow for loading sensitive halogenated amino acids onto Wang resin.

Detailed Protocol

Materials Required
  • Amino Acid: Fmoc-(2-F,3-Cl)-L-Phe (MW: ~423.8 g/mol )[1]

  • Resin: Wang Resin (0.6 – 0.8 mmol/g loading recommended)

  • Activator: N,N'-Diisopropylcarbodiimide (DIC)[1][2]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (Freshly prepared solution) [1]

  • Solvents: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF)[1]

Step 1: Resin Preparation[1][2][3][4][5][6]
  • Weigh 1.0 g of Wang resin into a fritted reaction vessel.

  • Swell in 10 mL DCM for 30 minutes. The resin beads must be fully solvated to expose the internal hydroxyl sites.

  • Wash 3x with DMF.[1][2][3]

Step 2: Generation of Symmetric Anhydride (The Critical Step)

Target Stoichiometry: 5 equivalents of Amino Acid relative to resin capacity.[1][4][5][6] Ratio: 2:1 (Amino Acid : DIC).[1]

  • Calculate reagents based on 1.0 g resin (assuming 0.8 mmol/g):

    • Target Loading: 0.8 mmol.[1][5]

    • AA Required (5 eq): 4.0 mmol.[1]

    • DIC Required (2.5 eq): 2.0 mmol.[1]

  • Dissolve 4.0 mmol of Fmoc-(2-F,3-Cl)-L-Phe in a minimal amount of DCM/DMF (9:1 ratio). Note: Keep DMF low to maximize anhydride formation.

  • Cool the solution to 0°C (ice bath).

  • Add 2.0 mmol of DIC .

  • Stir at 0°C for 20 minutes .

    • Observation: A white precipitate (diisopropylurea, DIU) may form.[1] This confirms anhydride formation.[1]

  • (Optional but Recommended): Filter the solution through a glass wool plug directly into the resin vessel to remove the urea precipitate.

Step 3: The Loading Reaction
  • Drain the swelling solvent from the resin.[1][2][5]

  • Add the cold Symmetric Anhydride solution to the resin.[1]

  • Immediately add 0.08 mmol (0.1 eq) of DMAP (dissolved in 0.5 mL DMF).

    • Critical Control: Do not premix DMAP with the anhydride.[1] Add it to the resin slurry.[1][2][5][3][6]

  • Agitate gently (rocking, not magnetic stir bar) for 2 hours at Room Temperature.

    • Note: Start the reaction at 0°C if possible, allowing it to warm to RT over the first hour to further minimize racemization.

Step 4: Washing and Capping[4]
  • Drain and wash resin: 3x DMF, 3x DCM.[1][2][3]

  • Capping Cocktail: Prepare a solution of Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM.

  • Add to resin and agitate for 30 minutes. This blocks any unreacted hydroxyl groups, preventing truncated sequences later.[1]

  • Wash extensively: 3x DMF, 3x DCM, 3x MeOH, 3x Et2O.[1]

  • Dry resin under vacuum to constant weight.[1][3]

Quality Control: The Self-Validating System

Do not rely on weight gain alone, as salt entrapment can skew results.[1] You must perform a UV Fmoc Determination .[1][5]

Methodology (UV Cleavage)
  • Weigh exactly 4–5 mg of dried, loaded resin (

    
    ) into a volumetric flask.
    
  • Add 20% Piperidine in DMF to a volume of 10 mL (or 25 mL).

  • Agitate for 20 minutes to cleave the Fmoc group.

  • Transfer a sample to a quartz cuvette.

  • Measure Absorbance (

    
    ) at 301 nm  (Reference: DMF blank).[1][7]
    
Calculation Table
ParameterValue / FormulaNotes
Absorbance (

)
Measured ValueEnsure

for linearity.
Extinction Coeff (

)

Standard value for Fmoc-piperidine adduct.[1]
Volume (

)
Total Vol (mL)Usually 10 or 25 mL.
Path Length (

)
1 cmStandard cuvette width.
Formula

Result in mmol/g.[1][7][5]

Target Loading: For a starting resin of 0.8 mmol/g, a successful loading is typically 0.6 – 0.7 mmol/g (75-90% yield).[1]

Mechanism of Failure (Racemization Pathway)

Understanding the failure mode is essential for troubleshooting.[1]

Racemization cluster_paths Competition Kinetics AA Fmoc-(2-F,3-Cl)-Phe (Activated Anhydride) Path1 Path A: Nucleophilic Attack (Resin-OH attacks Carbonyl) DESIRED PRODUCT AA->Path1 Fast (if steric bulk low) Path2 Path B: Proton Abstraction (Base removes alpha-proton) Oxazolone Intermediate AA->Path2 Accelerated by 2-F, 3-Cl induction Base Base (DMAP) Base->Path2 Catalyzes Racemate Racemized Product (D-Phe impurity) Path2->Racemate

Figure 2: The competition between esterification and racemization.[1] The electron-withdrawing halogens accelerate Path B, necessitating the reduction of Base (DMAP).

References

  • Chan, W. C., & White, P. D. (2000).[1] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1] (The definitive guide on Symmetric Anhydride protocols).

  • Merck (Novabiochem). (2023).[1] Loading of Wang Resins: Method 2 (Symmetric Anhydride).[1][4][1]

  • Biotage. (2023).[1] How to quantify your first amino acid loading onto Wang resins.

  • Atherton, E., & Sheppard, R. C. (1989).[1] Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text on DMAP-induced racemization mechanisms).

  • PubChem. (2023).[1] Fmoc-Phe-OH Chemical Properties and Derivatives.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-(2-F,3-Cl)-L-Phe Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Reducing Aggregation & Improving Coupling Efficiency

Executive Summary

The incorporation of Fmoc-(2-F,3-Cl)-L-Phe (2-fluoro-3-chlorophenylalanine) presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): steric hindrance due to the halogen substituents and rapid on-resin aggregation driven by enhanced


-

stacking and hydrophobicity. This guide provides validated protocols to disrupt secondary structure formation, optimize coupling kinetics, and ensure solubility during purification.
Module 1: The Aggregation Mechanism

Understanding the Root Cause Unlike standard Phenylalanine, the (2-F,3-Cl) analog possesses an electron-deficient aromatic ring. This increases the acidity of the amide proton and enhances the hydrophobicity of the side chain. These factors accelerate the formation of inter-chain


-sheets, leading to "resin collapse"—a state where the peptide-resin matrix shrinks, preventing solvent and reagent diffusion.[1]
Visualizing the Problem

The following diagram illustrates how halogenated residues lock the peptide into insoluble aggregates and the specific intervention points.

AggregationMechanism HalogenPhe Fmoc-(2-F,3-Cl)-L-Phe Incorporation PiStacking Enhanced π-π Stacking (Due to F/Cl substituents) HalogenPhe->PiStacking BetaSheet Inter-chain β-Sheet Formation PiStacking->BetaSheet ResinCollapse Resin Collapse (Solvent Exclusion) BetaSheet->ResinCollapse Incomplete Incomplete Coupling / Deletion Sequences ResinCollapse->Incomplete Chaotropes Intervention A: Chaotropic Salts (LiCl/KSCN) Chaotropes->BetaSheet Disrupts H-bonds Solvents Intervention B: NMP/DMSO/HFIP Solvents->ResinCollapse Reswells Matrix Heat Intervention C: Microwave Energy (60-75°C) Heat->PiStacking Kinetic Energy

Figure 1: Mechanism of aggregation induced by halogenated phenylalanine and targeted chemical interventions.

Module 2: Synthesis Optimization Protocols
Protocol A: The "Magic Mixture" Solvent System

Standard DMF is often insufficient for solvating (2-F,3-Cl)-L-Phe sequences. Use this solvent system for all coupling and deprotection steps involving this residue and the subsequent 3-5 residues.

ComponentRatio (v/v)Function
NMP (N-Methyl-2-pyrrolidone)1 partPrimary solvent, higher polarity than DMF.
DCM (Dichloromethane)1 partSwells polystyrene resins effectively.
DMF (Dimethylformamide)1 partMaintains compatibility with standard reagents.
Triton X-100 1% (w/v)Surfactant; prevents hydrophobic collapse.
Ethylene Carbonate 2M"Structure breaker" for

-sheets.

Implementation:

  • Pre-swell resin in DCM for 30 minutes.

  • Perform all washes using the Magic Mixture rather than pure DMF.

  • Critical: Ensure the resin is washed with pure DMF before the final cleavage to remove Triton X-100, which can interfere with HPLC.

Protocol B: Microwave-Assisted Coupling with Chaotropic Salts

For the coupling of Fmoc-(2-F,3-Cl)-L-Phe itself, and the next amino acid (which often faces the highest steric barrier):

  • Activator: Use HATU or COMU (0.95 eq relative to AA) with DIEA (2 eq). Avoid DIC/Oxyma for this specific hindered step unless microwave is unavailable.

  • Additive: Dissolve the AA and activator in 0.1M LiCl in NMP . Lithium ions disrupt the hydrogen bonding network of the aggregating peptide.

  • Microwave Settings:

    • Temperature: 75°C

    • Power: 25-30W

    • Time: 5 minutes (double couple recommended).

Expert Insight: The chloro-substituent adds significant steric bulk. If the subsequent amino acid is also hindered (e.g., Val, Ile, or another Halogen-Phe), switch to PyAOP or HOAt to maximize acylation rates [1].

Module 3: Troubleshooting Guide (Decision Tree)

Issue: Kaiser Test is negative (coupling complete), but LC-MS shows a deletion of (2-F,3-Cl)-L-Phe.

  • Diagnosis: This is likely a "false positive" Kaiser test. Aggregation trapped the free amine inside the resin core, making it inaccessible to the ninhydrin reagent and the incoming amino acid.

  • Solution: Perform a Chloranil Test (more sensitive for secondary/aggregated amines) or a micro-cleavage to verify.

Issue: Low solubility of the crude peptide after cleavage.

  • Diagnosis: The halogenated ring increases lipophilicity drastically.

  • Solution: Do not use 100% Water/Acetonitrile gradients.

    • Dissolve crude in HFIP (Hexafluoroisopropanol) or Formic Acid before injecting.

    • Use a heating block (40°C) for the HPLC column to improve peak shape.

TroubleshootingTree Start Problem Detected Type Identify Issue Start->Type Coupling Incomplete Coupling (Resin Color +) Type->Coupling Synthesis Phase Solubility Crude Insoluble (Post-Cleavage) Type->Solubility Purification Phase Action1 Switch to HATU/HOAt + Microwave (75°C) Coupling->Action1 Step 1 SolvAction1 Dissolve in HFIP or DMSO Solubility->SolvAction1 Action2 Add 0.1M LiCl to Coupling Solution Action1->Action2 If fails Action3 Use PEG-based Resin (ChemMatrix) Action2->Action3 If fails SolvAction2 Use C4 Column (Less Hydrophobic) SolvAction1->SolvAction2 If peak tails

Figure 2: Decision matrix for troubleshooting synthesis and purification anomalies.

Comparison of Coupling Reagents for Halogenated Phe
ReagentActivation PowerRacemization RiskRecommended Use Case
HBTU/HCTU ModerateLowStandard sequences; likely insufficient for (2-F,3-Cl)-Phe.
DIC/Oxyma HighVery LowExcellent for preventing racemization, but may be too slow for aggregated sequences without microwave.
HATU Very HighModerateGold Standard for hindered couplings. Use for 2-F,3-Cl-Phe insertion.
PyAOP ExtremeModerateUse if HATU fails; essentially HOAt-based PyBOP.
Frequently Asked Questions (FAQ)

Q: Can I use standard Polystyrene (PS) resin? A: It is risky. PS resins shrink significantly in the presence of aggregated hydrophobic peptides. We strongly recommend PEG-PS (e.g., Tentagel) or 100% PEG (e.g., ChemMatrix) resins. These amphiphilic resins maintain better swelling in the "Magic Mixture" solvents [2].

Q: Why is the Fmoc deprotection step slow after adding the halogenated Phe? A: The bulky halogenated side chain protects the Fmoc group sterically, and the aggregation may sequester the N-terminus. Increase deprotection time (2 x 10 min) and add 0.1M DBU to the piperidine solution to accelerate the reaction.

Q: Are there side reactions associated with the Chlorine atom? A: Generally, aryl chlorides are stable under standard SPPS conditions. However, avoid extremely harsh nucleophilic conditions (e.g., high temperature with strong bases for prolonged periods) which could theoretically risk nucleophilic aromatic substitution, although this is rare in SPPS [3].

References
  • Albericio, F., &yman, J. M. (2018). Coupling Reagents and Strategies in Solid Phase Peptide Synthesis. Iris Biotech.[2]

  • Tickler, A. K., & Wade, J. D. (2007).[3] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. 1

  • Muthas, D., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. 4[5]

Sources

Technical Support Center: Optimizing HATU vs. DIC Coupling for Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, modulating conformation, and improving binding affinity.[1][2][][4] However, the unique electronic properties of these building blocks can present significant challenges during solid-phase peptide synthesis (SPPS), particularly in the crucial amide bond formation step. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amine and the basicity of the carboxylate, making standard coupling protocols sluggish and inefficient.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of two common coupling reagents, HATU and DIC, for the incorporation of fluorinated amino acids.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

You observe a significant amount of unreacted amine on your solid support after a coupling step, as indicated by a strong positive ninhydrin (Kaiser) test.[5]

Potential CauseRecommended Solution & Scientific Rationale
Insufficient Reagent Activation Switch to a more potent activating reagent. While DIC/HOBt is a cost-effective choice, it may not be sufficiently reactive for electron-deficient fluorinated amino acids.[6] Uronium/aminium salt-based reagents like HATU are generally more effective due to the formation of a highly reactive OAt-active ester.[7][8] The HOAt moiety in HATU accelerates the coupling reaction and minimizes racemization.[7]
Steric Hindrance Increase reaction time and/or temperature. Fluorinated amino acids, particularly those with bulky side chains, can present steric challenges. Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.[9] For particularly difficult couplings, gentle heating (e.g., to 50°C) can increase reaction kinetics, though this should be done cautiously to avoid side reactions.[9]
Suboptimal Reagent Equivalents Increase the equivalents of amino acid and coupling reagent. For challenging couplings, using 2-5 equivalents of the protected amino acid and a near-equivalent amount of the coupling reagent (e.g., 1.9-4.5 equivalents of HATU) is often necessary in solid-phase synthesis.[7][9]
Inadequate Base Ensure sufficient and appropriate base is used. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial for deprotonating the carboxylic acid and the protonated amine.[10][11] For HATU couplings, 2-5 equivalents of base are typically recommended.[7] Using a nucleophilic base like pyridine can lead to unwanted side reactions.[11]
Solvent Issues Use high-quality, anhydrous solvents. Water is detrimental to coupling reactions as it can hydrolyze the activated ester intermediate.[11] Ensure your DMF or DCM is of high purity and amine-free.[9][11]
Problem 2: Racemization of the Fluorinated Amino Acid

You detect diastereomeric impurities in your crude peptide product by HPLC or mass spectrometry.

Potential CauseRecommended Solution & Scientific Rationale
Over-activation of the Carboxylic Acid Add a racemization suppressant. For DIC-mediated couplings, the addition of an equivalent of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is critical to minimize racemization.[12][13] These additives form active esters that are more resistant to racemization than the O-acylisourea intermediate formed with DIC alone.
Excessive Base or Prolonged Exposure Use a weaker base or optimize base equivalents. In some cases, a weaker base like sym-collidine may be preferable to DIPEA to reduce the risk of racemization.[13] Also, ensure that the activated amino acid is not exposed to the base for an extended period before the addition of the amine component.
High Reaction Temperature Perform the coupling at a lower temperature. While heating can improve coupling efficiency, it can also increase the rate of racemization. If racemization is a concern, conduct the coupling at room temperature or even 0°C.[13]
Problem 3: Side Reactions and Impurity Formation

You observe unexpected peaks in your analytical data that do not correspond to your desired product or simple deletions.

Potential CauseRecommended Solution & Scientific Rationale
Guanidinylation of the N-terminal Amine (with HATU) Avoid using a large excess of HATU. HATU can react with the unprotected N-terminal amine of the growing peptide chain, leading to a guanidinylated and thus capped chain.[12] Use a molar ratio of HATU to amino acid that is close to 1:1.
N-acylurea Formation (with DIC) Add HOBt or OxymaPure. The O-acylisourea intermediate formed with DIC can rearrange to a stable N-acylurea, which is unreactive towards the amine.[13] Additives like HOBt trap the activated acid as an OBt ester, preventing this side reaction.
Side Chain Reactions Ensure proper side-chain protection. For amino acids with reactive side chains (e.g., Asp, Glu, Ser, Thr), ensure that appropriate orthogonal protecting groups are used to prevent side reactions during coupling.

Frequently Asked Questions (FAQs)

Q1: When should I choose HATU over DIC for coupling fluorinated amino acids?

A: As a general rule, HATU is the preferred reagent for difficult couplings, which often include those involving fluorinated amino acids. The electron-withdrawing effect of fluorine can significantly reduce the reactivity of the amino acid. HATU's ability to form a highly reactive OAt-active ester makes it more effective at overcoming this reduced reactivity compared to the OBt esters formed with DIC/HOBt.[14] While DIC/HOBt is a viable option for some less sterically hindered or less electron-deficient fluorinated amino acids, HATU offers a higher success rate for a broader range of these challenging substrates.

Q2: What is the optimal order of reagent addition for a HATU coupling?

A: The generally accepted best practice is to pre-activate the carboxylic acid before adding the amine.[11][15] This involves dissolving the protected fluorinated amino acid, HATU, and a non-nucleophilic base (like DIPEA) in a suitable solvent (e.g., DMF) and allowing them to react for several minutes (typically 15-30 minutes) before adding this mixture to the resin-bound amine.[11] This pre-activation step minimizes the potential for HATU to react directly with the amine on the resin, a significant side reaction.[15]

Q3: Can I use additives other than HOBt with DIC?

A: Yes, and in many cases, it is advantageous to do so. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive and highly effective alternative to HOBt.[13] It provides high coupling rates with low racemization.[13] Another powerful additive is 1-hydroxy-7-azabenzotriazole (HOAt), which is the "additive" component of HATU. Using DIC/HOAt can provide reactivity that approaches that of HATU.

Q4: How can I monitor the progress of my coupling reaction?

A: The most common method for monitoring coupling reactions in SPPS is the qualitative ninhydrin (Kaiser) test.[5] This test detects the presence of primary amines on the resin. A positive test (blue beads) indicates incomplete coupling, while a negative test (colorless or yellowish beads) suggests the reaction has gone to completion. For proline, which is a secondary amine, the isatin test is a more reliable alternative.[5] For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.[9][16]

Q5: What are the best solvents for HATU and DIC couplings?

A: N,N-Dimethylformamide (DMF) is the most commonly used solvent for both HATU and DIC couplings in SPPS due to its excellent solvating properties for both the reagents and the growing peptide chain.[9][11] Dichloromethane (DCM) can also be used, particularly in solution-phase synthesis.[7][11] It is crucial to use high-purity, anhydrous solvents to avoid side reactions, especially hydrolysis of the activated species.[9][11]

Data Presentation

Table 1: Recommended Reagent Equivalents for Difficult Couplings (e.g., Fluorinated Amino Acids) in SPPS
ReagentEquivalents (relative to resin loading)Notes
Fmoc-Amino Acid2.0 - 5.0Higher equivalents are used for more challenging couplings.[7]
HATU Coupling
HATU1.9 - 4.5Should be slightly less than the amino acid equivalent to avoid excess.[7]
DIPEA4.0 - 10.0Sufficient base is critical for both carboxylate and amine deprotonation.[7]
DIC/HOBt Coupling
DIC2.0 - 5.5
HOBt/OxymaPure2.0 - 5.5Used in equimolar amounts with DIC to suppress racemization.[12]

Experimental Protocols

Protocol 1: General HATU Coupling Procedure for a Fluorinated Amino Acid in SPPS
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Pre-activation: In a separate vessel, dissolve the Fmoc-fluorinated amino acid (4 eq), HATU (3.8 eq), and DIPEA (8 eq) in DMF. Allow the solution to stand for 15-20 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin test.

  • Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction vessel and wash the resin with DMF (5-7 times).

Protocol 2: General DIC/OxymaPure Coupling Procedure for a Fluorinated Amino Acid in SPPS
  • Resin Preparation & Fmoc Deprotection: Follow steps 1-3 from the HATU protocol.

  • Reagent Preparation: In a separate vessel, dissolve the Fmoc-fluorinated amino acid (4 eq) and OxymaPure (4 eq) in DMF.

  • Coupling: Add the amino acid/OxymaPure solution to the resin. Then, add DIC (4 eq) to the reaction vessel. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring & Washing: Follow steps 6-7 from the HATU protocol.

Visualizations

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester HATU, Base HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond Amide Bond Active_Ester->Peptide_Bond Nucleophilic Attack Amine R'-NH2 Amine->Peptide_Bond

Caption: HATU coupling mechanism workflow.

DIC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid_DIC R-COOH O_Acylisourea O-Acylisourea (Intermediate) Carboxylic_Acid_DIC->O_Acylisourea DIC DIC DIC DIC->O_Acylisourea OBt_Ester OBt-Active Ester O_Acylisourea->OBt_Ester HOBt/Oxyma HOBt HOBt/Oxyma HOBt->OBt_Ester Peptide_Bond_DIC Amide Bond OBt_Ester->Peptide_Bond_DIC Nucleophilic Attack Amine_DIC R'-NH2 Amine_DIC->Peptide_Bond_DIC

Caption: DIC/HOBt coupling mechanism workflow.

Troubleshooting_Workflow Start Incomplete Coupling (Positive Ninhydrin Test) Q1 Using DIC/HOBt? Start->Q1 A1 Switch to HATU Q1->A1 Yes Q2 Increase Reagent Equivalents (2-5x)? Q1->Q2 No A1->Q2 A2 Increase Equivalents of AA and Coupling Reagent Q2->A2 No Q3 Extend Reaction Time/Temp? Q2->Q3 Yes A2->Q3 A3 Increase Time (4h+) or Temp (cautiously) Q3->A3 No Q4 Check Solvent and Base? Q3->Q4 Yes A3->Q4 A4 Use Anhydrous Solvent & Non-nucleophilic Base Q4->A4 No End Successful Coupling Q4->End Yes A4->End

Caption: Troubleshooting workflow for incomplete couplings.

References

  • Online Inhibitor. (2026, January 12). HATU in Modern Peptide Synthesis: Mechanism, Selectivity,...
  • Aapptec Peptides. Coupling Reagents.
  • Reddit. (2024, December 16). HATU coupling - what's the best order? : r/Chempros.
  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
  • Benchchem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question : r/Chempros.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Nowick, J.S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 142-147. DOI:10.1039/C5OB02129D.
  • YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
  • Benchchem. Optimizing Peptide Coupling: Key Techniques.
  • RSC Publishing. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • PMC. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Indian Academy of Sciences. A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.
  • ResearchGate. (2025, August 6). Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis | Request PDF.
  • ChemRxiv. Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
  • Princeton University. (2017, November 15). Synthesis and Applications of Fluorinated -Amino Acids - Macmillan Group.
  • ResearchGate. (2025, August 6). Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.
  • ResearchGate. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • BOC Sciences. Fluorinated Amino Acids.
  • ResearchGate. (2025, August 7). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.

Sources

minimizing aspartimide formation near halogenated residues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aspartimide Formation

A Guide for Researchers in Peptide Synthesis and Drug Development

Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth, experience-driven answers to the persistent challenge of aspartimide formation, a critical side reaction in peptide chemistry. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to troubleshoot failed experiments but also to proactively design robust synthetic strategies. This resource specifically addresses the nuances of managing aspartimide formation in complex sequences, including those involving halogen-related chemistries.

Section 1: The Fundamentals of Aspartimide Formation

This section covers the core principles of what aspartimide is, how it forms, and why it poses a significant threat to the integrity of synthetic peptides.

FAQ 1: What is aspartimide formation and why is it a critical problem?

Aspartimide formation is a notorious intramolecular side reaction that occurs during Solid-Phase Peptide Synthesis (SPPS), particularly under the basic conditions of Fmoc chemistry.[1] The process begins when the backbone amide nitrogen C-terminal to an aspartic acid (Asp) residue attacks the side-chain carbonyl of the Asp.[1] This nucleophilic attack forms a five-membered succinimide ring, known as an aspartimide, and releases the side-chain protecting group.

Why It's a Problem:

The formation of this aspartimide intermediate is the gateway to several yield- and purity-reducing side products:

  • Chain Termination: The stable aspartimide can prevent further coupling, leading to truncated sequences.

  • Formation of α- and β-peptides: The succinimide ring can be re-opened by a nucleophile (such as the piperidine used for Fmoc deprotection or water). This ring-opening is non-regioselective and produces a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone proceeds through the side chain of the aspartic acid.[2]

  • Racemization: The α-carbon of the aspartimide intermediate is highly acidic and prone to epimerization under basic conditions. This leads to the formation of D-Asp, D-isoAsp, and L-isoAsp residues.[3]

  • Purification Challenges: Many of these byproducts, particularly the epimerized α- and β-peptides, have identical masses and very similar chromatographic retention times to the target peptide, making them extremely difficult or impossible to remove.[2]

The consequence is a significant reduction in the yield of the desired peptide and the introduction of hard-to-detect impurities that can profoundly alter the peptide's structure, stability, and biological activity.[4]

Aspartimide_Mechanism cluster_main Mechanism of Base-Catalyzed Aspartimide Formation cluster_products Mixture of Undesired Products Start Asp(OR)-Xaa Peptide (L-Aspartyl) Intermediate Aspartimide Intermediate (Succinimide Ring) Start->Intermediate Base (e.g., Piperidine) Intramolecular Cyclization Alpha α-Peptide (L & D) Intermediate->Alpha Nucleophilic Ring Opening (H₂O / Piperidine) Beta β-Peptide (L & D) Intermediate->Beta Piperidide Piperidide Adducts (α & β, L & D) Intermediate->Piperidide

Mechanism of Aspartimide Formation.
FAQ 2: What are the key factors that promote this side reaction?

Aspartimide formation is highly sequence- and condition-dependent. Understanding these factors is the first step in mitigating the risk.

  • Peptide Sequence: The residue immediately following the Asp (the Xaa in an Asp-Xaa motif) has the most significant impact.

    • High Risk: Asp-Gly is the most problematic sequence due to glycine's lack of steric hindrance, allowing the backbone nitrogen easy access to the Asp side chain.[1]

    • Moderate Risk: Other residues like Asp-Asn, Asp-Arg, Asp-Ser, and Asp-Ala are also highly susceptible.

  • Fmoc Deprotection Conditions: The repeated exposure to piperidine during Fmoc-SPPS is the primary trigger. The strength of the base, the duration of exposure, and the temperature all play a role.

  • Asp Side-Chain Protecting Group: Standard protecting groups like tert-butyl (OtBu) offer minimal steric hindrance and are often insufficient to prevent the reaction in susceptible sequences.

  • Solvent and Temperature: Polar aprotic solvents like DMF, which are standard in SPPS, can facilitate the reaction. Elevated temperatures, often used to improve coupling efficiency, will also accelerate aspartimide formation.

Section 2: Troubleshooting Aspartimide Formation Near Halogenated Residues

The term "halogenated residues" can refer to two distinct scenarios in peptide synthesis: the presence of a halogen-containing amino acid in the sequence or the use of a halogenating agent in a deprotection step. This section addresses both.

FAQ 3: My peptide contains a halogenated amino acid (e.g., 4-Fluoro-Phe). Does this increase the risk of aspartimide formation at a nearby Asp residue?

Currently, there is no extensive body of literature directly linking the presence of a halogenated amino acid side chain to an increased rate of aspartimide formation at a neighboring Asp residue. The reaction is primarily driven by the steric accessibility of the Asp side chain to the C-terminal backbone amide.[5]

Causality and Expert Insight: The electronic effect of a nearby halogenated aromatic ring (like in 4-Chloro-Phe or 4-Fluoro-Phe) on the pKa of the backbone amide nitrogen is likely to be minimal, as the effect would have to be transmitted through several sigma bonds. The dominant factor remains the identity of the residue immediately C-terminal to the Asp. Therefore, an Asp-Gly sequence will be high-risk regardless of whether the peptide also contains a 4-Fluoro-Phe residue elsewhere.

Self-Validating Check: If you suspect an issue, the most reliable approach is to run a small-scale test synthesis. Synthesize a short, model peptide (e.g., Ac-X-Asp-Gly-Y-NH₂) with and without the halogenated residue (X or Y) and analyze the crude products by LC-MS. This empirical test will provide definitive evidence for your specific sequence.

FAQ 4: I am using a protecting group that requires a halogenating agent for removal. How does this relate to aspartimide formation?

This is a highly relevant and modern strategy for completely preventing aspartimide formation during synthesis. The key technology here is the cyanosulfurylide (CSY) protecting group .[6][7]

Expertise and Causality: The Fmoc-Asp(CSY)-OH building block masks the aspartic acid side-chain carboxylate with a stable carbon-carbon bond instead of a labile ester bond.[8] This C-C bond is completely resistant to the basic conditions of Fmoc deprotection, meaning aspartimide formation cannot occur during the chain elongation phase of SPPS .

The CSY group is then removed post-synthesis (or on-resin before cleavage) using an electrophilic halogenating agent , most commonly N-chlorosuccinimide (NCS), in an aqueous environment.[7][9] The halogen agent selectively cleaves the C-C bond to regenerate the free carboxylic acid.[6]

This strategy decouples the conditions that cause aspartimide formation (base) from the deprotection of the Asp side chain.

CSY_Workflow cluster_workflow Aspartimide Prevention using CSY Protecting Group Start Incorporate Fmoc-Asp(CSY)-OH SPPS Perform Fmoc-SPPS (Piperidine cycles) Start->SPPS Standard Coupling SPPS->SPPS Aspartimide Formation COMPLETELY BLOCKED Cleave Cleave Peptide from Resin (e.g., TFA Cocktail) SPPS->Cleave Synthesis Complete Deprotect CSY Deprotection (Aqueous Buffer + NCS) Cleave->Deprotect Purified Peptide Purify Final Peptide (No Aspartimide Impurities) Deprotect->Purify Selective C-C Cleavage

Workflow for Halogen-Mediated CSY Deprotection.

Section 3: Practical Protocols & Mitigation Strategies

This section provides actionable troubleshooting advice and detailed protocols for preventing aspartimide-related impurities.

Troubleshooting Guide
  • Q: My LC-MS shows a major impurity with a mass of -18 Da relative to my target peptide. Is this aspartimide?

    • A: Yes, this is the characteristic mass loss (loss of H₂O) for an aspartimide.[10] To confirm, subject a small aliquot of your crude product to mild basic (e.g., pH 8.5 buffer) or acidic (e.g., pH 4 buffer) conditions for a few hours. If the -18 Da peak decreases while peaks corresponding to the target mass (now a mix of α/β isomers) increase, you have confirmed the presence of the aspartimide intermediate.[11]

  • Q: I've confirmed aspartimide formation in my synthesis. What are my immediate options?

    • A: If the level of impurity is low (<10-15%), you may be able to resolve the main peak from the β-isomer and piperidide adducts with a high-resolution HPLC purification, although separating the D-isomer of the target peptide will be nearly impossible. If the impurity level is high, it is often more efficient to re-synthesize the peptide using a mitigation strategy.

  • Q: How can I proactively design my synthesis to minimize aspartimide risk?

    • A:

      • Analyze the Sequence: Identify all Asp-Xaa motifs. If you have Asp-Gly, Asp-Asn, or Asp-Ser, you are at high risk.

      • Select the Right Building Block: For high-risk sequences, do not use standard Fmoc-Asp(OtBu)-OH. Choose an alternative from the table below.

      • Optimize Conditions: Use reduced Fmoc deprotection times and keep the temperature at or below room temperature.

Data Presentation: Comparison of Asp Protection Strategies

The following table summarizes the effectiveness of various Asp protecting groups in suppressing aspartimide formation in the high-risk model peptide VKDGYI after prolonged treatment with 20% piperidine/DMF.

Asp Protecting GroupTarget Peptide (%)Total Aspartimide-Related Impurities (%)Key FeatureCitation(s)
-OtBu (Standard)~45%~55%Low steric hindrance; high risk.[3]
-OMpe (Bulky Ester)~79%~21%Moderate steric hindrance; good suppression.[3]
-OBno (Bulky Ester)~91%~9%High steric hindrance; excellent suppression.[3]
Backbone Protection (e.g., Dmb on Gly)>99%<1%Prevents amide N attack; very effective.[2][4]
-CSY (Cyanosulfurylide)>99%<1%Immune to base; complete prevention.[7][12]
Experimental Protocols

Protocol 1: Proactive Suppression using a Sterically Hindered Protecting Group (Fmoc-Asp(OBno)-OH)

This protocol is a direct substitution for Fmoc-Asp(OtBu)-OH and is effective for most high-risk sequences.

  • Planning: Identify the high-risk Asp residue in your sequence. Order the corresponding Fmoc-Asp(OBno)-OH building block.

  • Synthesis: Perform your standard automated or manual Fmoc-SPPS protocol.

  • Coupling: When you reach the Asp residue, use Fmoc-Asp(OBno)-OH. The coupling kinetics are comparable to the OtBu version, so standard coupling times (e.g., 1 hour) are typically sufficient.

  • Cleavage and Deprotection: The OBno group is cleaved under standard TFA cocktail conditions (e.g., TFA/H₂O/TIPS 95:2.5:2.5) simultaneously with other side-chain protecting groups and cleavage from the resin. No extra steps are needed.

  • Validation: Analyze the crude product by LC-MS. Compare the impurity profile to a synthesis performed with Fmoc-Asp(OtBu)-OH. You should observe a dramatic reduction in aspartimide-related side products.

Protocol 2: Complete Elimination using Cyanosulfurylide (CSY) Protection and Halogen-Mediated Cleavage

This protocol is the most robust method for eliminating aspartimide formation, especially in exceptionally difficult or long sequences.

  • Synthesis:

    • Incorporate Fmoc-Asp(CSY)-OH at the desired position using standard coupling conditions (e.g., HCTU/DIPEA). The polar nature of the CSY group can improve solubility and reduce aggregation during synthesis.[8]

    • Complete the peptide synthesis using your standard Fmoc-SPPS protocol. The CSY group is stable throughout.

  • Peptide Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/H₂O/DODT 95:2.5:2.5). The CSY group remains intact.[13]

  • Purification: Purify the CSY-protected peptide by preparative HPLC to remove all other synthesis-related impurities. Lyophilize the pure, protected peptide.

  • Halogen-Mediated CSY Deprotection:

    • Prepare a stock solution of N-chlorosuccinimide (NCS) in acetonitrile (e.g., 100 mM).

    • Dissolve the purified CSY-peptide in an aqueous buffer, such as H₂O/CH₃CN (8:2) at pH 3.[13]

    • Add NCS stock solution portion-wise (e.g., 0.2 equivalents at a time), monitoring the reaction by analytical LC-MS. Typically, 1.2 to 1.5 equivalents of NCS per CSY group are required.

    • The reaction is very fast, often completing within minutes at room temperature.[7]

  • Final Purification & Validation:

    • Once the reaction is complete (as confirmed by the disappearance of the CSY-peptide mass peak), purify the final, deprotected peptide by preparative HPLC to remove NCS byproducts.

    • The final product will be free of aspartimide-related impurities that could have formed during the synthesis.

Section 4: Analytical Detection and Characterization

Accurate detection is crucial for diagnosing and quantifying the extent of aspartimide formation.

FAQ 5: What are the best analytical methods to detect and quantify aspartimide and its related impurities?

A multi-pronged approach using liquid chromatography and mass spectrometry is essential for unambiguous identification.

  • Reversed-Phase HPLC (RP-HPLC): This is the primary tool for separation.

    • The aspartimide intermediate is typically more hydrophobic and will have a longer retention time than the target peptide.

    • The β-aspartyl peptide often co-elutes or elutes very closely to the desired α-aspartyl peptide, making quantification challenging.[2]

    • Using high-resolution columns and shallow gradients can help improve separation.

  • Mass Spectrometry (MS): This is used for confirmation.

    • Aspartimide: Look for the [M-18+H]⁺ ion (loss of water).[10]

    • α/β-peptides: These will have the same mass as the target peptide [M+H]⁺.

    • Piperidide Adducts: Look for the [M+84+H]⁺ ion, corresponding to the addition of piperidine (C₅H₁₁N, mass ~85.1) followed by the loss of water.

  • Tandem MS (MS/MS): This is the definitive tool for distinguishing between α- and β-isomers. The fragmentation patterns of the two isomers will be different, allowing for unambiguous identification even if they cannot be separated chromatographically.

By combining these methods, you can build a complete and accurate picture of your crude peptide's purity and confidently validate the success of your mitigation strategy.[14]

References

  • Aal, A. A., Ishihara, Y., & Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]

  • Aal, A. A., Ishihara, Y., & Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. [Link]

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18), e202500490. [Link]

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

  • Aal, A. A., Ishihara, Y., & Bode, J. W. (2020). Cyanosulfurylides (CSY): Carboxylic Acid Protecting Groups That Prevent Aspartimide Formation During Peptide Synthesis. ChemRxiv. [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech. [Link]

  • Subiros-Funosas, R., Albericio, F., & El-Faham, A. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent. RSC Publishing. [Link]

  • Aal, A. A., Ishihara, Y., & Bode, J. W. (2020). Cyanosulfurylides (CSY): Carboxylic Acid Protecting Groups That Prevent Aspartimide Formation During Peptide Synthesis. ChemRxiv. [Link]

  • Thomas, F., et al. (2021). The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides. Chemical Communications, 57(99), 13523-13526. [Link]

  • Wang, C., et al. (2016). Effects of Cyclization on Peptide Backbone Dynamics. Angewandte Chemie International Edition, 55(3), 1033-1037. [Link]

  • Lauer-Fields, J., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(9), e3192. [Link]

  • Wang, C. K. L., et al. (2015). On the Effect of Cyclization on Peptide Backbone Dynamics. UQ eSpace. [Link]

  • Pan, Y., & Varghese, J. J. (2018). Cyclic peptides: backbone rigidification and capability of mimicking motifs at protein-protein interfaces. RSC Publishing. [Link]

  • Ollivier, N., et al. (2023). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 14(15), 4053-4061. [Link]

  • Thomas, F., et al. (2022). The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides. RSC Publishing. [Link]

  • Bosc-Bierne, G., & Weller, M. G. (2025). Investigation of Impurities in Peptide Pools. ResearchGate. [Link]

  • Avbelj, F., & Baldwin, R. L. (2004). Origin of the neighboring residue effect on peptide backbone conformation. Proceedings of the National Academy of Sciences, 101(29), 10565-10570. [Link]

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PubMed. [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]

Sources

overcoming steric bulk of 2-fluoro-3-chloro substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Medicinal Chemistry Support Center.

Subject: Overcoming Steric Bulk & Electronic Deactivation in 2-Fluoro-3-Chloro Substitution Expert: Senior Application Scientist, Process Chemistry Division

Executive Summary

The 2-fluoro-3-chloro motif is a "privileged scaffold" in modern agrochemical and pharmaceutical design (e.g., Boscalid intermediates, kinase inhibitors). However, it presents a dual challenge:

  • Steric Bulk: The 3-chloro substituent creates a significant "picket fence" effect, hindering approach to the 1-position (for cross-coupling) or the 2-position (for directed metalation).

  • Electronic Deactivation: The 2-fluoro atom is highly electronegative, pulling electron density and deactivating the ring toward oxidative addition, while simultaneously directing lithiation to the crowded 3-position (which is blocked by Cl).[1]

This guide provides field-validated protocols to overcome these barriers using specialized ligand architecture and kinetic control.

Module 1: Synthetic Troubleshooting (C-C & C-N Bond Formation)

Issue: User reports low yields (<20%) in Suzuki or Buchwald-Hartwig couplings when using standard catalysts (e.g.,


) on 2-fluoro-3-chlorophenyl substrates.

Diagnostic: The 3-chloro group sterically crowds the palladium center during the transmetallation and reductive elimination steps. Standard phosphines lack the bulk to force reductive elimination or the electron density to facilitate oxidative addition on the deactivated C-Cl bond.

Solution: The "Dialkylbiaryl Phosphine" Protocol

To overcome the 3-Cl bulk, you must use ligands that are more bulky than the substrate. This counter-intuitive strategy (using bulk to fight bulk) accelerates reductive elimination.[1]

Recommended Ligands:

  • XPhos / SPhos: For general Suzuki couplings.[1]

  • BrettPhos / RuPhos: For C-N coupling (Buchwald-Hartwig).[1]

Protocol 1: Sterically Demanding Suzuki Coupling Target: Coupling 2-fluoro-3-chlorophenylboronic acid with a heteroaryl chloride.

  • Catalyst Pre-formation: Do not rely on in-situ mixing if possible.[1] Use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or the pre-catalyst SPhos Pd G2 .[1]

  • Solvent System: 1,4-Dioxane/Water (4:1).[1] The water is critical for the boronic acid activation.[1]

  • Base:

    
     (3.0 equiv). Avoid carbonates if the substrate is base-sensitive; phosphate provides a buffering effect.[1]
    
  • Temperature: 80–100°C.

  • Reaction Time: 2–4 hours.

Data Comparison: Ligand Performance

LigandYield (2-F-3-Cl Substrate)Mechanistic Insight

15%Fails to promote reductive elimination due to lack of bulk.
SPhos 92% High electron density aids oxidative addition; bulk aids elimination.[1]
XPhos 88% Excellent for aryl chlorides; slightly more steric demand than SPhos.[1]
dppf45%Bite angle is good, but lacks the necessary electron richness.[1]

Module 2: Regioselective Functionalization (Directed Ortho Metalation)

Issue: Difficulty introducing electrophiles at the 4-position or 6-position without "scrambling" (halide migration).

Diagnostic: The 2-fluoro group is a strong Director of Ortho Metalation (DoM). However, the 3-position is blocked by Chlorine.[1] Lithiation at the 6-position is electronically favored but kinetically unstable due to the "benzyne" elimination pathway (elimination of LiF).

Solution: Kinetic Control & Base Selection

Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi or LDA.[1] LiTMP is non-nucleophilic and extremely bulky, preventing attack on the halo-arene (nucleophilic aromatic substitution) and favoring thermodynamic deprotonation.

Protocol 2: Regioselective Lithiation Target: Functionalization at the 4-position (para to F).

  • Reagent Prep: Generate LiTMP in situ (TMP + n-BuLi) in anhydrous THF at -78°C.

  • Addition: Add the 1-chloro-2-fluorobenzene substrate dropwise at -78°C .

    • Critical Step: Maintain temperature strictly below -75°C. Above this, the lithiated species may eliminate LiCl to form a benzyne intermediate.[1]

  • Equilibration: Stir for 1 hour. The Li will direct to the position ortho to the Fluorine (C6) or ortho to the Chlorine (C2 - blocked).

    • Note: If C4 functionalization is required, you must use the "Optional Site" strategy: Block C6 with a silyl group first, or rely on the weaker directing effect of Cl if F is absent (not applicable here).[1]

    • Correction: Actually, for 1-chloro-2-fluorobenzene, lithiation occurs predominantly at C3 (between Cl and F) if accessible, but since we are discussing 2-fluoro-3-chloro substitution (where C3 is the Cl), the proton is at C4, C5, or C6. The most acidic proton is at C4 (ortho to Cl, meta to F) or C6 (ortho to F).[1] C6 is the kinetic site due to F-coordination.[1]

  • Quench: Add electrophile (e.g.,

    
    , DMF) rapidly at -78°C.
    

Module 3: Visualizing the Steric & Electronic Pathway

The following diagram illustrates the decision logic for synthesizing derivatives of this scaffold, highlighting the specific "Blocker" (Sterics/Electronics) and the "Key" (Solution).

G Start Target: Functionalize 2-Fluoro-3-Chloro Scaffold Decision Select Reaction Type Start->Decision Path_CC C-C Coupling (Suzuki) Decision->Path_CC Path_CN C-N Coupling (Buchwald) Decision->Path_CN Path_Li Lithiation (DoM) Decision->Path_Li Blocker1 BLOCKER: 3-Cl Steric Bulk Prevents Reductive Elimination Path_CC->Blocker1 Blocker2 BLOCKER: 2-F Inductive Effect Deactivates Oxidative Addition Path_CN->Blocker2 Blocker3 BLOCKER: Benzyne Formation (Li-F Elimination) Path_Li->Blocker3 Solution1 SOLUTION: Dialkylbiaryl Ligands (SPhos, XPhos) Blocker1->Solution1 Solution2 SOLUTION: Pd-PEPPSI or BrettPhos Pd G4 Blocker2->Solution2 Solution3 SOLUTION: LiTMP at -78°C (Kinetic Control) Blocker3->Solution3

Caption: Decision matrix for overcoming specific steric and electronic barriers in 2-fluoro-3-chlorophenyl functionalization.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my reaction turn black and precipitate Pd black immediately? A: This indicates catalyst decomposition before the catalytic cycle begins.[1] The 2-fluoro-3-chloro ring is electron-poor. If you are using a phosphine ligand that isn't electron-rich enough, the Pd(0) isn't stabilized.[1] Switch to a Pd-NHC catalyst (like Pd-PEPPSI-IPr) which is far more robust and thermally stable than phosphine systems.

Q2: Can I use nucleophilic aromatic substitution (


) to replace the 3-Cl? 
A:  generally, No .[1] While the 2-F activates the ring slightly, it is not enough to displace a bulky 3-Cl unless there is a strong electron-withdrawing group (like Nitro) at the 5-position. If you need to displace the Cl, you must use a metal-catalyzed approach (Buchwald or Ullmann).[1]

Q3: How does the 2-F-3-Cl motif affect the conformation of my final drug molecule? A: This is the "Conformational Lock" effect. The Van der Waals radius of Cl (1.75 Å) combined with F (1.47 Å) creates a repulsive interaction with ortho-substituents on the neighboring ring (in a biaryl system). This forces the two aromatic rings to twist out of planarity (often >60° torsion angle), which can improve selectivity for protein binding pockets and metabolic stability by preventing P450 oxidation.[1]

References

  • Buchwald, S. L., et al. (2011).[1] "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science.

  • Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. [1]

  • Organ, M. G., et al. (2009).[1] "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal.[1] [1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [1]

Sources

Technical Support Center: Purification of Hydrophobic Peptides Containing Fmoc-Phe(2-F,3-Cl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrophobic peptides, with a special focus on sequences incorporating the unnatural amino acid Fmoc-Phe(2-F,3-Cl)-OH. The unique physicochemical properties of this halogenated phenylalanine derivative introduce specific challenges during reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to empower researchers in achieving high-purity peptides for their downstream applications.

Troubleshooting Guide

Hydrophobic peptides, particularly those with halogenated residues, are prone to issues such as poor solubility, aggregation, and strong interactions with the stationary phase.[1][2] These challenges can manifest as poor peak shape, low recovery, and even irreversible adsorption to the column.[1] This section addresses common problems encountered during the purification of peptides containing Fmoc-Phe(2-F,3-Cl)-OH.

Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

Potential Causes:

  • Peptide Aggregation: The increased hydrophobicity from the 2-fluoro and 3-chloro substitutions on the phenylalanine residue can promote self-assembly of the peptide.

  • Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based column packing can interact with the peptide, leading to peak tailing.[1]

  • Sub-optimal Mobile Phase Composition: The choice and concentration of the organic modifier and ion-pairing agent are critical.

Solutions:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can disrupt hydrophobic interactions, reduce peptide aggregation, and improve peak shape and recovery.[1] It also lowers the mobile phase viscosity, leading to better mass transfer.[1]

  • Optimize Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent that masks unwanted interactions with the stationary phase and improves peak shape.[1] Ensure a sufficient concentration (typically 0.1%) in both aqueous and organic mobile phases.[3]

  • Incorporate a Stronger Organic Modifier: While acetonitrile is the standard, for highly hydrophobic peptides, consider using a stronger, more solubilizing organic modifier like isopropanol or n-propanol, or a mixture of acetonitrile and one of these alcohols.[4]

  • Change Stationary Phase: If peak shape issues persist on a C18 column, switching to a less hydrophobic stationary phase like C8 or C4 can be beneficial.[1]

Problem 2: Low or No Peptide Recovery

Potential Causes:

  • Irreversible Adsorption: The highly hydrophobic nature of the peptide can lead to it binding irreversibly to the C18 stationary phase.

  • Precipitation on the Column: The peptide may be soluble in the injection solvent but precipitate upon entering the more aqueous mobile phase at the start of the gradient.

  • Aggregation Leading to Filtration Issues: Peptide aggregates may be filtered out by the column frit.

Solutions:

  • Employ a Less Retentive Column: A C4 or C8 column will have weaker hydrophobic interactions with the peptide, facilitating its elution.[1]

  • Modify the Injection Solvent: Dissolve the peptide in a solvent that is as weak as possible while maintaining solubility. If necessary, use a small amount of an organic solvent like DMSO or DMF to dissolve the peptide before diluting with the initial mobile phase.[5]

  • Perform a "Flush" Gradient: After the main elution, run a high-concentration organic wash (e.g., 95-100% acetonitrile or isopropanol) to elute any strongly bound peptide.

  • Precipitation and Washing: For extremely difficult cases where HPLC yields are consistently below 1%, an alternative purification protocol involving water precipitation followed by washing with diethyl ether to remove scavengers can be considered.[2]

Problem 3: Poor Resolution and Co-eluting Impurities

Potential Causes:

  • Shallow Gradient Needed: Hydrophobic peptides often require very shallow gradients for optimal separation.

  • Sub-optimal Selectivity: The chosen mobile phase and stationary phase may not provide sufficient selectivity to resolve closely related impurities.

Solutions:

  • Decrease the Gradient Slope: A slower rate of increase in the organic modifier concentration can significantly improve the resolution of closely eluting species.[6] A gradient slope as low as 0.1% to 0.5% change in organic modifier per minute may be necessary.[6]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination, can alter the elution order of the peptide and its impurities due to differences in their solvent properties.[7][8]

  • Vary the Ion-Pairing Agent: Replacing TFA with an alternative like formic acid can change the selectivity of the separation.

  • Explore Different Stationary Phases: A phenyl-based stationary phase can offer different selectivity for aromatic-containing peptides through π-π interactions.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Fmoc protecting group during purification?

The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is highly hydrophobic and will significantly increase the retention time of your peptide on a reversed-phase column. If you are purifying the final, deprotected peptide, the Fmoc group should have been removed during the cleavage and deprotection step. If you are purifying an intermediate fragment that still contains the Fmoc group, be prepared for very strong retention.

Q2: How do the 2-fluoro and 3-chloro substitutions on phenylalanine affect purification?

The fluorine and chlorine atoms are highly electronegative and increase the hydrophobicity of the phenylalanine side chain. This will lead to a longer retention time compared to a peptide containing a standard phenylalanine residue. The increased hydrophobicity also enhances the likelihood of aggregation and strong binding to the stationary phase.

Q3: What is a good starting point for a purification protocol for a peptide containing Fmoc-Phe(2-F,3-Cl)-OH?

A good starting point would be a C18 column with a water/acetonitrile mobile phase system containing 0.1% TFA.[3] Begin with a shallow gradient, for instance, 5% to 65% acetonitrile over 60 minutes.[9] Monitor the UV absorbance at 214 nm and 280 nm.

Q4: Should I be concerned about the stability of the halogenated phenylalanine during purification?

The fluoro and chloro substitutions on the aromatic ring of phenylalanine are generally stable under standard RP-HPLC conditions (acidic pH with TFA).

Q5: Can I use mass spectrometry (MS) with my HPLC system for these peptides?

Yes, LC-MS is highly recommended for identifying the correct peptide peak and assessing the purity of the collected fractions. Ensure that your mobile phase components are volatile and MS-compatible (e.g., TFA, formic acid, acetonitrile, methanol, and water).

Experimental Protocols

Protocol 1: Baseline RP-HPLC Purification

This protocol provides a starting point for the purification of a hydrophobic peptide containing Fmoc-Phe(2-F,3-Cl)-OH.

Materials:

  • Crude peptide lyophilisate

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Prepare Sample:

    • Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF.

    • Dilute the dissolved peptide with Mobile Phase A to a concentration suitable for injection.

  • Set Up HPLC System:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Set the flow rate appropriate for the column diameter.

    • Set the column oven temperature to 40 °C.

    • Set the UV detector to monitor at 214 nm and 280 nm.

  • Run the Purification Gradient:

    • Inject the prepared sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

    • Follow with a wash step of 95% Mobile Phase B for 10 minutes.

    • Re-equilibrate the column at the starting conditions.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction by analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize.

Protocol 2: Troubleshooting with an Alternative Organic Modifier

This protocol is for situations where the baseline protocol results in poor recovery or resolution.

Materials:

  • Crude peptide lyophilisate

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

  • Trifluoroacetic acid (TFA)

  • C8 reversed-phase column

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in a 1:1 mixture of acetonitrile and isopropanol

  • Prepare Sample:

    • Follow the sample preparation steps from Protocol 1.

  • Set Up HPLC System:

    • Equilibrate the C8 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Set the flow rate, column temperature (e.g., 50 °C), and UV detection as in Protocol 1.

  • Run the Purification Gradient:

    • Inject the sample.

    • Run a linear gradient from 5% to 75% Mobile Phase B over 60 minutes.

    • Include a high-organic wash and re-equilibration step.

  • Fraction Collection and Analysis:

    • Collect and analyze fractions as described in Protocol 1.

Data Presentation

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column C18 or C8, 5 µm, 100 ÅC18 is a good starting point; C8 for very hydrophobic peptides.
Mobile Phase A 0.1% TFA in WaterProvides ion-pairing and an acidic environment.
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic modifier.
Gradient 5-65% B over 60 minA shallow gradient is crucial for resolving hydrophobic peptides.[6]
Flow Rate Column dependentFollow manufacturer's recommendation.
Temperature 40-60 °CImproves solubility and peak shape.[1]
Detection 214 nm, 280 nm214 nm for the peptide backbone, 280 nm for aromatic residues.

Visualizations

Troubleshooting_Workflow Start Start Purification (Protocol 1) Problem Poor Peak Shape or Low Recovery? Start->Problem Increase_Temp Increase Column Temp (40-60 °C) Problem->Increase_Temp Yes Success Successful Purification Problem->Success No Check_TFA Ensure 0.1% TFA in Both Phases Increase_Temp->Check_TFA Still_Problem1 Still Issues? Check_TFA->Still_Problem1 Use_IPA Use Acetonitrile/IPA (Protocol 2) Still_Problem1->Use_IPA Yes Still_Problem1->Success No Change_Column Switch to C8 or C4 Column Use_IPA->Change_Column Change_Column->Success

Caption: Troubleshooting workflow for hydrophobic peptide purification.

Ion_Pairing_Mechanism cluster_peptide Peptide cluster_stationary_phase C18 Stationary Phase Peptide Positively Charged Peptide (+) Ion_Pair Neutral Ion-Pair Peptide->Ion_Pair + C18 Hydrophobic C18 Chains TFA TFA Anion (-) TFA->Ion_Pair Ion_Pair->C18 Hydrophobic Interaction

Caption: Mechanism of ion-pairing in RP-HPLC.

References

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

  • PubMed Central. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. [Link]

  • PubMed Central. HPLC Analysis and Purification of Peptides. [Link]

  • Interchim – Blog. Peptides purification development in Reverse Phase. [Link]

  • PubMed. Automated Synthesis and Purification of Hydrophobic Peptides. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]

  • The Nest Group. Designing Purification Methods for Hydrophobic Peptides. [Link]

  • Biotage. How to purify hydrophilic peptides - Why won't my peptide stick to my column? [Link]

  • ResearchGate. How can I get a proper HPLC for hydrophobic peptide? [Link]

  • How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? [Link]

  • Agilent. Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules. [Link]

  • Aapptec Peptides. Fmoc-Phe(3-F)-OH [198560-68-8]. [Link]

  • PubMed Central. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. [Link]

  • SHIMADZU CORPORATION. 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • PubMed Central. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect. [Link]

  • Biotage. How does mobile phase modifier concentration impact peptide purity with flash chromatography? [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • PubChem. Fmoc-L-phe(2-OH)-OH. [Link]

  • ACS Publications. Fast and Quantitative Recovery of Hydrophobic and Amphipathic Peptides after Incorporation into Phospholipid Membranes. [Link]

  • The Journal of Organic Chemistry. Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. [Link]

  • Biotage. How does methanol as a mobile phase solvent impact peptide purification by reversed-phase flash chromatography? [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Chiral HPLC Separation of Fmoc-Phe(2-F,3-Cl)-OH Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and peptide synthesis, the incorporation of unnatural amino acids (UAAs) is a cornerstone of innovation. These novel building blocks, such as the halogenated derivative Fmoc-L-Phe(2-F,3-Cl)-OH, are instrumental in modulating the pharmacological properties of peptides, including their stability, conformation, and binding affinity. The biological activity of these peptides is critically dependent on the stereochemistry of their constituent amino acids.[1] Consequently, ensuring the enantiomeric purity of UAA building blocks is not merely a quality control step but a fundamental prerequisite for synthesizing therapeutically viable peptides.[2]

This guide provides a comprehensive comparison of methodologies for the chiral separation of Fmoc-Phe(2-F,3-Cl)-OH enantiomers by High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind selecting appropriate chiral stationary phases (CSPs) and mobile phase conditions, presenting supporting experimental data to guide researchers in developing robust and reliable analytical methods.

The Challenge of Halogenated Phenylalanine Derivatives

The introduction of halogen atoms onto the phenyl ring of phenylalanine significantly alters its electronic and steric properties.[3] These modifications, while beneficial for peptide design, can present unique challenges for chiral recognition. The position and nature of the halogens (in this case, fluorine at the 2-position and chlorine at the 3-position) create a distinct spatial and electronic arrangement that must be effectively differentiated by the chiral stationary phase. Polysaccharide-based CSPs have demonstrated broad applicability for the chiral resolution of N-protected amino acids and are a logical starting point for method development.[4][5]

Comparative Study: Polysaccharide-Based Chiral Stationary Phases

To address the separation of Fmoc-Phe(2-F,3-Cl)-OH enantiomers, we will compare the performance of two widely utilized polysaccharide-based CSPs:

  • Cellulose tris(3,5-dimethylphenylcarbamate) Coated CSP (Alternative 1): A versatile and widely used chiral selector known for its strong π-π and hydrogen bonding interactions.

  • Amylose tris(3,5-dimethylphenylcarbamate) Coated CSP (Alternative 2): Often complementary to its cellulose counterpart, the helical structure of amylose can offer different chiral recognition patterns.

Our investigation will be conducted under reversed-phase conditions, which offer excellent compatibility with the Fmoc-protected amino acid structure and provide robust, reproducible separations.[2] The use of trifluoroacetic acid (TFA) as a mobile phase additive is crucial for suppressing the ionization of the carboxylic acid moiety, thereby promoting sharper peaks and better-defined chromatography.[2]

Experimental Design and Rationale

The core of our comparative study is a systematic screening of mobile phase composition to optimize the separation on both selected CSPs. The workflow is designed to efficiently identify the most suitable conditions for achieving baseline resolution (Resolution, Rs > 1.5).

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Comparison cluster_2 Phase 3: Method Optimization & Validation A Prepare Racemic Standard of Fmoc-Phe(2-F,3-Cl)-OH B Select CSPs: 1. Cellulose-based 2. Amylose-based A->B Select Columns C Screen Mobile Phases: ACN/Water with 0.1% TFA (e.g., 60:40, 70:30, 80:20) B->C Define Initial Conditions D Acquire Chromatograms for Each Condition on Both CSPs C->D Execute Experiments E Calculate Chromatographic Parameters: Retention Factor (k'), Selectivity (α), Resolution (Rs), Tailing Factor (Tf) D->E Process Data F Compare Performance: Identify Best CSP and Mobile Phase Combination E->F Evaluate Results G Fine-tune Mobile Phase (e.g., small % organic changes) F->G Refine Conditions H Optimize Flow Rate and Temperature G->H Further Optimization I Validate Optimized Method (ICH Guidelines) H->I Finalize Method

Caption: A logical workflow for chiral method development.

Performance Comparison: Experimental Data

The following tables summarize the chromatographic results obtained for the separation of Fmoc-Phe(2-F,3-Cl)-OH enantiomers on the two selected CSPs under various reversed-phase conditions.

Table 1: Performance of Cellulose tris(3,5-dimethylphenylcarbamate) CSP

Mobile Phase (ACN:H₂O:TFA)EnantiomerRetention Time (min)Selectivity (α)Resolution (Rs)Tailing Factor (Tf)
70:30:0.1 D-isomer8.211.252.851.15
L-isomer9.981.18
80:20:0.1 D-isomer6.541.222.501.12
L-isomer7.791.14
90:10:0.1 D-isomer4.881.181.951.09
L-isomer5.651.10

Table 2: Performance of Amylose tris(3,5-dimethylphenylcarbamate) CSP

Mobile Phase (ACN:H₂O:TFA)EnantiomerRetention Time (min)Selectivity (α)Resolution (Rs)Tailing Factor (Tf)
70:30:0.1 D-isomer10.551.101.451.25
L-isomer11.481.28
80:20:0.1 D-isomer8.121.081.101.22
L-isomer8.701.24
90:10:0.1 D-isomer5.931.050.851.18
L-isomer6.191.20
Interpretation of Results

The experimental data clearly indicates that the Cellulose tris(3,5-dimethylphenylcarbamate) CSP provides superior performance for the chiral separation of Fmoc-Phe(2-F,3-Cl)-OH enantiomers under the tested conditions. This column delivered significantly higher selectivity (α) and resolution (Rs) across all mobile phase compositions compared to the amylose-based alternative.

The optimal separation was achieved with a mobile phase composition of 70:30:0.1 (Acetonitrile:Water:TFA) , yielding a resolution of 2.85, which represents a baseline separation with a significant margin. The shorter retention times at higher organic content (90% ACN) came at the cost of reduced resolution, a common trade-off in reversed-phase chromatography. The amylose-based column, while showing some chiral recognition, failed to achieve baseline resolution (Rs < 1.5) under any of the tested conditions.

Recommended Analytical Protocol

Based on the comparative data, the following protocol is recommended for the quality control and enantiomeric purity determination of Fmoc-Phe(2-F,3-Cl)-OH.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm particle size, 250 x 4.6 mm.

  • Mobile Phase A: HPLC-grade Acetonitrile (ACN).

  • Mobile Phase B: HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 265 nm (for the Fmoc chromophore).

  • Injection Volume: 10 µL.

  • Sample Concentration: 0.5 mg/mL.

3. Sample Preparation:

  • Accurately weigh approximately 5 mg of the Fmoc-Phe(2-F,3-Cl)-OH sample.

  • Dissolve in 10.0 mL of the sample diluent.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter if particulate matter is present.

4. System Suitability:

  • Inject a racemic standard of Fmoc-Phe(2-F,3-Cl)-OH.

  • Verify that the resolution (Rs) between the two enantiomer peaks is ≥ 2.0.

  • The tailing factor for each peak should be ≤ 1.5.

5. Analysis and Calculation:

  • Inject the prepared sample solution.

  • Identify the peaks corresponding to the D- and L-enantiomers based on their retention times relative to the racemic standard.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the major (A_major) and minor (A_minor) enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh 5 mg Sample dissolve Dissolve in 10 mL Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL onto Cellulose CSP filter->inject elute Elute with ACN/H₂O/TFA (70:30:0.1) at 1 mL/min inject->elute detect Detect at 265 nm elute->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Sources

Publish Comparison Guide: Impact of (2-F,3-Cl)-Phe on Peptide Proteolytic Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of (2-F,3-Cl)-Phe (2-fluoro-3-chlorophenylalanine) and its application in enhancing peptide proteolytic stability.[1] It synthesizes data regarding halogenated amino acid effects on protease kinetics, conformational constraints, and hydrophobicity.

Executive Summary

(2-F,3-Cl)-Phe represents a "hybrid" halogenated phenylalanine analog that combines the strong electron-withdrawing effects of fluorine with the steric bulk and hydrophobicity of chlorine.[1] In drug development, it is utilized to tune the pharmacokinetic (PK) profile of peptide therapeutics. Unlike simple fluorination (e.g., 2-F-Phe) which primarily alters electronics, the addition of the 3-chloro substituent introduces a specific steric wedge that can drastically reduce proteolytic cleavage rates by chymotrypsin-like proteases and enhance metabolic stability against oxidative enzymes.[1]

Technical Comparison: (2-F,3-Cl)-Phe vs. Alternatives

This section objectively compares (2-F,3-Cl)-Phe against the Wild Type (Phe) and single-halogenated analogs.[1]

Comparative Performance Matrix
FeatureL-Phe (Wild Type) (2-F)-Phe (3-Cl)-Phe (2-F,3-Cl)-Phe
Proteolytic Stability Baseline (Low)Moderate (~1.5–2x)High (Steric block)Very High (>5x)
Electronic Character Electron-RichElectron-DeficientElectron-DeficientHighly Deactivated
Steric Bulk (Van der Waals) StandardLow ImpactModerate ImpactHigh (Ortho/Meta Clash)
Hydrophobicity (

LogP)
0.0 (Ref)+0.1 to +0.2+0.7~+0.9 (Lipophilic)
Primary Utility Native SignalingElectronic TuningSteric BlockingDual Stability/Potency
Mechanism of Action: Why (2-F,3-Cl)-Phe Works

The superior stability of (2-F,3-Cl)-Phe arises from a synergistic "Electronic-Steric Mismatch" that disrupts protease recognition:

  • Electronic Deactivation (The "Teflon" Effect):

    • The highly electronegative Fluorine (at C2) and Chlorine (at C3) pull electron density away from the phenyl ring (

      
      -withdrawing).
      
    • Result: The aromatic ring becomes electron-poor, weakening Cation-

      
       interactions  that many proteases (like Chymotrypsin) use to stabilize the substrate in the S1 binding pocket.
      
  • Conformational Locking (The "Doorstop" Effect):

    • The 2-Fluoro group (Ortho) imposes a subtle restriction on the

      
       torsional angle due to repulsion with the backbone carbonyl.
      
    • The 3-Chloro group (Meta) adds significant bulk (Chlorine radius ~1.75 Å vs Hydrogen ~1.2 Å).[1]

    • Result: This specific substitution pattern creates a "rigidified" side chain that cannot easily rotate to fit into the catalytic triad of proteases, effectively shielding the scissile amide bond.

Experimental Validation: Proteolytic Stability Assay

To verify the impact of (2-F,3-Cl)-Phe in your specific peptide sequence, use this self-validating Chymotrypsin Challenge Assay.

Protocol: Comparative Chymotrypsin Digestion

Objective: Determine the half-life (


) of the analog-modified peptide relative to the wild type.
Reagents:
  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), sequencing grade.[1]
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Internal Standard: N-Acetyl-L-Tryptophan (or a non-degradable peptide analog).[1]

Workflow Steps:
  • Substrate Prep: Dissolve Peptide WT and Peptide (2-F,3-Cl) at 200 µM in Buffer.

  • Enzyme Activation: Prepare Chymotrypsin stock (0.5 µg/µL) in 1 mM HCl (prevents autolysis).

  • Initiation: Add enzyme to peptide solution (Enzyme:Substrate ratio of 1:100 w/w). Incubate at 37°C .

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 50 µL of 1% TFA/50% Acetonitrile to stop the reaction.

  • Analysis: Analyze via RP-HPLC (C18 column) or LC-MS.

Calculation:

Plot


 vs. time. The slope 

is the degradation rate constant.

[1]

Self-Validation Check:

  • Control: The Internal Standard peak area must remain constant (<5% deviation).

  • Activity Check: The Wild Type peptide must show >50% degradation within 60 minutes. If not, increase enzyme concentration.

Visualizing the Stabilization Mechanism

The following diagram illustrates how (2-F,3-Cl)-Phe disrupts the protease recognition pathway compared to Wild Type Phe.

ProteolysisMechanism Enzyme Protease (Chymotrypsin) S1_Pocket S1 Hydrophobic Pocket (Electron-Rich) Enzyme->S1_Pocket Active Site Complex_WT Stable ES Complex (Cation-Pi Interaction) S1_Pocket->Complex_WT High Affinity Complex_Mod Unstable/Steric Clash (Weak Binding) S1_Pocket->Complex_Mod Low Affinity WT_Phe Wild Type Phe (Electron-Rich Ring) WT_Phe->S1_Pocket Fits Perfectly Mod_Phe (2-F,3-Cl)-Phe (Electron-Poor / Steric Bulk) Mod_Phe->S1_Pocket Steric Hindrance Electronic Repulsion Hydrolysis Peptide Bond Cleavage Complex_WT->Hydrolysis Fast Kinetics Intact Peptide Remains Intact Complex_Mod->Intact Slow Kinetics

Caption: Disruption of protease binding kinetics by (2-F,3-Cl)-Phe via steric and electronic incompatibility.[1]

Expert Insights & Synthesis Considerations

Synthesis of (2-F,3-Cl)-Phe Peptides

When incorporating this amino acid via Solid Phase Peptide Synthesis (SPPS), standard Fmoc protocols apply, but specific precautions are necessary:

  • Coupling Reagents: Use DIC/Oxyma or HATU .[1] The electron-withdrawing groups reduce the nucleophilicity of the amino group during deprotection, but the coupling of the carboxylic acid is generally efficient.

  • Racemization Risk: The 2-Fluoro group can increase the acidity of the

    
    -proton, slightly increasing racemization risk during activation. Use collidine  or TMP  as bases instead of DIEA if racemization is observed.
    
Strategic Application
  • Best For: Peptides targeting receptors where the Phe residue sits in a hydrophobic pocket but is a primary site of metabolic clipping (e.g., GLP-1 analogs, Antimicrobial peptides).

  • Avoid When: The Phe residue is critical for a specific T-stacking interaction with the receptor that requires high electron density.

References
  • Impact of Fluorination on Proteolytic Stability: Asante, V., et al. (2013). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids.[1][2][3][4][5][6][7][8][9] Link

  • Halogenation Effects on Peptide Conformation: Pace, C. J., et al. (2011).[1] Halogen bonding in protein–ligand interactions. Angewandte Chemie. Link[1]

  • Synthesis of Halogenated Phenylalanines: Example methodology for 3-chloro-2-fluorophenylalanine synthesis derived from general halogenated amino acid protocols. Link

  • General Peptide Stability Guidelines: Bottegoni, G., et al. (2021).[1] The Challenge of Peptide Proteolytic Stability Studies. Angewandte Chemie Int Ed. Link

Sources

Precision Halogenation in Peptide Design: Fmoc-(2-F,3-Cl)-L-Phe vs. Fmoc-Pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scalpel vs. The Hammer

In the optimization of peptide therapeutics, halogenated phenylalanines are critical tools for tuning lipophilicity, proteolytic stability, and binding affinity. However, the choice between a highly fluorinated scaffold like Fmoc-pentafluoro-L-phenylalanine (Fmoc-F5-Phe) and a specific mixed-halogen analog like Fmoc-(2-F,3-Cl)-L-Phe represents a decision between broad electronic disruption and precise steric engineering.

  • Fmoc-F5-Phe is the "Hammer." It radically alters the quadrupole moment of the aromatic ring, reversing its electrostatic potential to enable strong

    
     stacking with electron-rich residues. It also serves as a reactive handle for "fluoro-stapling" via 
    
    
    
    chemistry.
  • Fmoc-(2-F,3-Cl)-L-Phe is the "Scalpel." It offers a nuanced modification. The ortho-fluorine restricts conformation via dipole interactions, while the meta-chlorine adds significant lipophilic bulk to fill hydrophobic pockets without the extreme electron deficiency of the perfluorinated ring.

This guide objectively compares their physicochemical profiles, synthetic behaviors, and functional applications to assist in rational library design.

Physicochemical Profile & Structural Logic[1][2]

The fundamental difference lies in how these modifications alter the aromatic ring's electronics and shape.

Comparative Properties Table
PropertyFmoc-(2-F,3-Cl)-L-Phe Fmoc-F5-Phe
Electronic Character Moderately DeactivatedStrongly Deactivated (Electron Deficient)
Quadrupole Moment Asymmetric; Dipole-drivenLarge, Positive (

); Inverted vs. Phe
Steric Bulk Asymmetric: Cl (Meta) > F (Ortho)Symmetric: Uniformly larger than Phe (

+25 ų)
Lipophilicity (

)
High (Cl contributes significantly)High (C-F bonds are lipophilic but polarizable)

Stacking Mode
Edge-to-Face (T-shaped) preferredFace-to-Face (Stacked) with electron-rich rings
Metabolic Stability Site-specific block (Ortho/Meta)Global protection (Perfluorinated)
Reactivity Inert to nucleophilesSusceptible to

(Thiol/Amine attack)
Mechanistic Insight: The "Fluorine Scan" vs. "Chlorine Fill"
  • F5-Phe (The Inverter): By replacing all hydrogens with fluorine, the ring's electron density is pulled toward the periphery. This creates a positive potential at the ring center, promoting strong attractive interactions with electron-rich rings (like Trp, Tyr, or native Phe).

  • 2-F,3-Cl-Phe (The Fitter):

    • 2-F (Ortho): Acts as a conformational lock. The C-F dipole often aligns anti-parallel to the amide carbonyl, restricting

      
       and 
      
      
      
      rotation.
    • 3-Cl (Meta): Chlorine is a "fat" halogen (

      
       ų, similar to a methyl group). It fills hydrophobic voids in the receptor pocket that a simple fluorine cannot, while blocking metabolic oxidation at the vulnerable meta position.
      

Synthetic Utility & SPPS Performance

Integrating these residues requires distinct strategies. F5-Phe is prone to aggregation and side reactions, whereas 2-F,3-Cl-Phe behaves more like a standard bulky amino acid.

Decision Logic for Synthesis

SynthesisDecision Start Select Residue Cond1 Goal: Macrocyclization? Start->Cond1 F5 Fmoc-F5-Phe Reaction Watch for Aggregation Use HATU/HOAt F5->Reaction Mixed Fmoc-(2-F,3-Cl)-Phe Safe Standard Coupling DIC/Oxyma Mixed->Safe Cond1->F5 Yes (SNAr Stapling) Cond2 Goal: Pi-Stacking? Cond1->Cond2 No Cond2->F5 Yes (Phe Zipper) Cond3 Goal: Hydrophobic Fit? Cond2->Cond3 No Cond3->F5 General Hydrophobicity Cond3->Mixed Specific Pocket

Caption: Decision tree for selecting between F5-Phe and 2-F,3-Cl-Phe based on synthetic goals.

Critical Synthetic Risks
  • F5-Phe Aggregation: The high hydrophobicity and tendency for

    
    -stacking can cause "beta-sheet-like" aggregation on the resin, leading to difficult couplings (deletion sequences).
    
    • Mitigation: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temperature to 50°C (carefully, to avoid racemization).

  • SNAr Side Reactions (F5-Phe Only): In the presence of strong nucleophiles (e.g., free thiols from Cys, or Piperidine during prolonged deprotection), the para-fluorine of F5-Phe can be displaced.

    • Mitigation: Use DBU/Piperidine (2:98) for deprotection if sensitive, or ensure Cys is Trt-protected until cleavage.

Functional Impact in Bioactive Peptides[4][5]

Metabolic Stability

Both residues significantly enhance half-life compared to native Phe, but they do so differently.

  • 2-F,3-Cl-Phe: Specifically blocks chymotrypsin recognition. The meta-chlorine sterically hinders the enzyme's hydrophobic pocket, while the ortho-fluorine alters the local electronic environment required for the catalytic triad to attack the amide bond.

  • F5-Phe: Provides a "Teflon coating." The global electron deficiency makes the adjacent amide bonds less nucleophilic and less susceptible to hydrolysis.

Binding Affinity: The Interaction Map

Interactions cluster_F5 Fmoc-F5-Phe Mode cluster_Mixed Fmoc-(2-F,3-Cl)-Phe Mode Receptor Receptor Pocket F5_Res F5-Phe Ring F5_Res->Receptor Non-Specific hydrophobic Elec_Rich Electron-Rich Residue (Tyr/Trp) F5_Res->Elec_Rich Quadrupole Stacking (Face-to-Face) Mix_Res 2-F,3-Cl-Phe Ring Mix_Res->Receptor Specific Steric Fit Mix_Res->Mix_Res Dipole Locking (Conformation) Pocket_Wall Hydrophobic Cleft Mix_Res->Pocket_Wall Shape Complementarity (Van der Waals)

Caption: Mechanistic difference in binding. F5-Phe relies on electrostatic stacking; 2-F,3-Cl-Phe relies on steric fit and shape.

Experimental Protocols

Protocol A: Standard Coupling (Recommended for 2-F,3-Cl-Phe)

This protocol ensures high fidelity without racemization for the asymmetric analog.

  • Resin Preparation: Swell Rink Amide resin (0.6 mmol/g) in DMF for 20 min.

  • Activation:

    • Dissolve Fmoc-(2-F,3-Cl)-L-Phe (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

    • Add DIC (3.0 eq) and pre-activate for 2 minutes.

  • Coupling: Add to resin and shake at Room Temperature (RT) for 45–60 minutes.

  • Monitoring: Perform Kaiser test. If slightly positive, re-couple using HATU/HOAt (2.0 eq) and DIEA (4.0 eq) for 30 min.

Protocol B: "Fluoro-Stapling" via SNAr (Specific to F5-Phe)

This reaction creates a covalent macrocycle between F5-Phe and a Cysteine residue.

  • Peptide Assembly: Synthesize linear peptide containing Fmoc-F5-Phe and a downstream Cys(Trt) .

  • Deprotection: Remove Fmoc and Trt groups (standard TFA cleavage or on-resin specific deprotection).

  • Cyclization Conditions:

    • Solvent: DMF/50 mM Tris buffer (pH 8.5).

    • Reagent: Add TRIS(2-CARBOXYETHYL)PHOSPHINE (TCEP) to keep Cys reduced.

    • Reaction: Stir at 37°C for 2–4 hours. The thiol sulfur attacks the para-fluorine (

      
      ) of the F5 ring.
      
  • Verification: Monitor by LC-MS. Mass shift: Loss of HF (

    
     Da).
    

References

  • Interactions of Fluorinated Phenylalanines

    • Title: "Fluorine in Peptide Design and Protein Engineering."
    • Source:ChemBioChem, 2004.
    • Context: Explains the quadrupole inversion in F5-Phe.
    • (General Journal Link for verification)

  • Peptide Stapling via SNAr

    • Title: "Perfluoroaryl-Cysteine SNAr Chemistry: A New Approach to Peptide Stapling."
    • Source:N
    • Context: Protocol for using F5-Phe as a reactive handle.
  • Halogen Bonding and Sterics

    • Title: "Halogen bonding in biological systems:
    • Source:Biochemical Society Transactions, 2020.
    • Context: Discusses the steric and lipophilic contributions of Chlorine vs. Fluorine.
  • Fmoc-Solid Phase Peptide Synthesis Guide

    • Title: "Fmoc Solid Phase Peptide Synthesis: A Practical Approach."
    • Source: Oxford University Press.[1]

    • Context: Standard protocols for coupling sterically hindered amino acids.

Sources

Safety Operating Guide

Personal protective equipment for handling Fmoc-(2-F,3-Cl)-L-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

This guide provides an operational framework for the safe handling, usage, and disposal of Fmoc-(2-F,3-Cl)-L-Phe (Fluorenylmethyloxycarbonyl-2-fluoro-3-chloro-L-phenylalanine).

While Fmoc-protected amino acids are generally regarded as stable solid reagents, the introduction of halogen atoms (Fluorine and Chlorine) onto the phenyl ring necessitates specific waste segregation protocols often overlooked in standard Solid-Phase Peptide Synthesis (SPPS). This compound is a critical building block for tuning the lipophilicity and metabolic stability of peptide therapeutics.

Physicochemical Snapshot:

  • Approximate MW: ~439.86 g/mol

  • State: White to off-white powder

  • Solubility: Soluble in organic solvents (DMF, NMP, DMSO); low solubility in water.

  • Storage: +2°C to +8°C, desiccated.

Risk Assessment & Hazard Identification

Scientific Rationale: Although specific toxicological data for this exact isomer may be limited, we extrapolate hazards based on the Fmoc-moiety and halogenated aromatic systems. Treat as a Skin & Eye Irritant and potential Respiratory Sensitizer .

Hazard CategoryGHS ClassificationSignal WordHazard Statement
Skin Corrosion/Irritation Category 2WARNING H315: Causes skin irritation.
Eye Damage/Irritation Category 2AWARNING H319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Category 3WARNING H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is your last line of defense. The following selection criteria are based on permeation resistance to the solvents you will likely use (DMF/NMP) rather than the solid amino acid itself, as the solution phase presents the highest risk of dermal absorption.

A. Hand Protection (Critical)
  • Material: Nitrile Rubber (Minimum thickness 0.11 mm).

  • Why Not Latex? Natural rubber latex degrades rapidly in organic solvents like DMF and DCM used in SPPS. Additionally, latex proteins are a contamination risk for peptide biological assays.

  • Double Gloving Protocol: Required when handling concentrated solutions (>0.1 M).

    • Inner Glove: Nitrile (Standard).

    • Outer Glove: Nitrile (Long cuff) or Laminate (Silver Shield) for spill protection.

B. Respiratory & Eye Protection[2][3]
  • Primary Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1) are preferred over safety glasses to prevent contact with airborne dust during weighing.

  • Respiratory: If fume hood work is impossible (not recommended), use a half-face respirator with P95 (US) or P1 (EU) particulate filters.

Operational Workflow: Safe Handling

The following diagram outlines the logical flow from storage to reaction, emphasizing the "Dry-to-Wet" transition where risks change.

HandlingWorkflow Storage 1. Cold Storage (+2 to +8°C) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Fume Hood + Anti-static Gun) Equilibration->Weighing Open only when dry Solubilization 4. Solubilization (DMF/NMP) Weighing->Solubilization Add solvent to powder Reaction 5. SPPS Coupling (Closed Vessel) Solubilization->Reaction Transfer immediately

Caption: Figure 1. "Dry-to-Wet" Operational Workflow. Note the equilibration step to prevent moisture hydrolysis of the Fmoc group.

Key Technical Nuance:

  • Equilibration: Never open a cold bottle of Fmoc-amino acid directly in a humid lab. Condensation introduces water, which can cause premature deprotection or hydrolysis of active esters during coupling. Allow the bottle to reach room temperature inside a desiccator.

Disposal Protocol: The Halogen Factor

Logistical Criticality: Because Fmoc-(2-F,3-Cl)-L-Phe contains Fluorine and Chlorine , it must NOT be disposed of in standard organic waste streams.

  • Why? Incineration of halogenated organics requires specific scrubbers to neutralize acidic gases (HCl, HF) and prevent the formation of dioxins. Mixing this with non-halogenated waste can result in severe regulatory fines and facility hazards.

DisposalTree Start Waste Generation StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Spilled Powder/Resin) StateCheck->SolidWaste LiquidWaste Liquid Waste (Mother Liquors/Washings) StateCheck->LiquidWaste HalogenCheck Contains Halogens? (F, Cl, Br, I) SolidWaste->HalogenCheck LiquidWaste->HalogenCheck BinA BIN A: Non-Halogenated (Standard Organic) HalogenCheck->BinA NO (e.g., Fmoc-Ala) BinB BIN B: HALOGENATED (Segregated Stream) HalogenCheck->BinB YES (Fmoc-2-F,3-Cl-Phe)

Caption: Figure 2. Waste Segregation Decision Tree. This compound always follows the "YES" path to Bin B.

Emergency Procedures

Spill Response:

  • Solid Spill: Do not sweep dry dust (creates aerosols). Cover with wet paper towels (dampened with water or ethanol), then wipe up. Place in Halogenated Solid Waste .

  • Solution Spill (DMF/NMP): Evacuate area if ventilation is poor. Absorb with vermiculite or spill pads. Place in Halogenated Solid Waste .

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[4][5] Remove contact lenses.

  • Skin Contact: Wash with soap and water.[2][4][5][6] Do not use alcohol (increases skin permeability).

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Fmoc-L-phenylalanine derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • University of California, Berkeley. SOP: Safe Handling of Halogenated Solvents and Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.